Product packaging for 3-Bromo-7-(4-bromobenzoyl)indole(Cat. No.:CAS No. 1279501-08-4)

3-Bromo-7-(4-bromobenzoyl)indole

Cat. No.: B12724446
CAS No.: 1279501-08-4
M. Wt: 379.05 g/mol
InChI Key: NPVOEMRAKUFYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-7-(4-bromobenzoyl)indole ( 1279501-08-4) is a brominated indole derivative with the molecular formula C 15 H 9 Br 2 NO and a molecular weight of 379.05 g/mol . This compound is primarily used as a key impurity and synthetic intermediate in the development and quality control of the pharmaceutical agent Bromfenac . It serves a critical role in pharmaceutical research and development, specifically for Abbreviated New Drug Application (ANDA) filings and Drug Master File (DMF) submissions to regulatory bodies like the FDA . Furthermore, it is essential for conducting toxicity studies and for rigorous Quality Control (QC) and analytical testing during the commercial production of Bromfenac to ensure product safety and efficacy . The product is supplied as a fine chemical for testing and analysis purposes only. It is stable under ambient conditions for transport, but for long-term stability, it is recommended to be stored at 2-8°C in a refrigerator . This product is designated "For Research Use Only" and is strictly not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9Br2NO B12724446 3-Bromo-7-(4-bromobenzoyl)indole CAS No. 1279501-08-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1279501-08-4

Molecular Formula

C15H9Br2NO

Molecular Weight

379.05 g/mol

IUPAC Name

(3-bromo-1H-indol-7-yl)-(4-bromophenyl)methanone

InChI

InChI=1S/C15H9Br2NO/c16-10-6-4-9(5-7-10)15(19)12-3-1-2-11-13(17)8-18-14(11)12/h1-8,18H

InChI Key

NPVOEMRAKUFYRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)Br)NC=C2Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 3-Bromo-7-(4-bromobenzoyl)indole (CAS No. 1279501-08-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-7-(4-bromobenzoyl)indole is a chemical compound identified with the CAS number 1279501-08-4.[1][2][3] Structurally, it is a derivative of indole, featuring a bromo substitution at the 3-position of the indole ring and a 4-bromobenzoyl group attached at the 7-position. This compound is recognized primarily as an impurity related to Bromfenac, a nonsteroidal anti-inflammatory drug (NSAID).[1][4] While the indole scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules, detailed public information specifically on the biological activity and mechanisms of this compound is limited. This guide provides a summary of the available technical data for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from various chemical supplier and database sources.

PropertyValueSource(s)
CAS Number 1279501-08-4[1][2][3]
IUPAC Name (3-Bromo-1H-indol-7-yl)(4-bromophenyl)methanone[1]
Synonyms Indole, 3-Bromo-7-(4-bromobenzoyl); Bromfenac Impurity A[3][4]
Molecular Formula C₁₅H₉Br₂NO[1][2][3]
Molecular Weight 379.05 g/mol [1][3][4]
Appearance Not explicitly stated, typically a solid
Storage 2-8°C Refrigerator[3]

Synthesis and Experimental Protocols

Biological Activity and Signaling Pathways

There is a significant lack of publicly available data regarding the specific biological activity of this compound. While the broader class of indole derivatives is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects, no quantitative data or mechanistic studies for this particular compound have been found.

Consequently, there is no information available to describe any signaling pathways modulated by this compound.

Visualization of Workflows and Pathways

As no experimental workflows or signaling pathways involving this compound have been described in the available literature, the generation of corresponding diagrams is not possible at this time.

Conclusion

This compound, CAS number 1279501-08-4, is a known impurity of the NSAID Bromfenac. While its chemical structure and basic physical properties are documented, there is a notable absence of in-depth technical information in the public domain. Detailed experimental protocols, quantitative biological activity data, and information on its effects on cellular signaling pathways are currently unavailable. This scarcity of information suggests that this compound is either a relatively new or understudied compound. Further research would be required to elucidate its pharmacological profile and potential applications in drug development. Researchers interested in this compound are advised that it is commercially available from various suppliers for research and analysis purposes.[1]

References

physical and chemical properties of 3-Bromo-7-(4-bromobenzoyl)indole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the currently available public information on 3-Bromo-7-(4-bromobenzoyl)indole. A comprehensive technical guide or whitepaper cannot be generated at this time due to the significant lack of published experimental data regarding its detailed physicochemical properties, spectroscopic analysis, specific synthesis protocols, and biological activity. This profile is intended for informational purposes for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

Publicly available data on the specific quantitative physical properties of this compound is scarce. The information is primarily limited to basic chemical identifiers.

PropertyValueSource
CAS Number 1279501-08-4[1][2][3]
Molecular Formula C₁₅H₉Br₂NO[1]
Molecular Weight 379.05 g/mol [2]
IUPAC Name (3-Bromo-1H-indol-7-yl)(4-bromophenyl)methanone[3]
Synonyms Indole, 3-Bromo-7-(4-bromobenzoyl)-[3]
Physical Form Neat (solid)[1]
Storage Temperature 2-8°C (Refrigerator)[2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
Melting Point (Analog) 162-164°C (for 7-(4-Bromobenzoyl)indole)[4]

Note: The melting point of the non-brominated analog, 7-(4-Bromobenzoyl)indole (CAS 91714-50-0), is provided for comparative reference.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound are not available in the reviewed public sources. Characterization data would be supplied by commercial vendors upon purchase.[5]

Synthesis and Reactivity

No specific, detailed experimental protocol for the synthesis of this compound has been published in the searched literature. However, a plausible synthetic route can be proposed based on established indole chemistry. The synthesis would likely proceed in two key steps:

  • Friedel-Crafts Acylation: Acylation of an indole precursor at the C7 position with 4-bromobenzoyl chloride. This reaction typically requires a Lewis acid catalyst.

  • Regioselective Bromination: Subsequent bromination of the resulting 7-(4-bromobenzoyl)indole intermediate at the C3 position of the indole ring, which is the most nucleophilic position. N-Bromosuccinimide (NBS) is a common reagent for this transformation.

Below is a conceptual workflow for this proposed synthesis.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Electrophilic Bromination Indole Indole AcylChloride 4-Bromobenzoyl Chloride + Lewis Acid (e.g., AlCl₃) Intermediate 7-(4-Bromobenzoyl)indole AcylChloride->Intermediate Toluene, Heat BrominatingAgent N-Bromosuccinimide (NBS) Product This compound BrominatingAgent->Product Solvent (e.g., DMF or CCl₄)

References

In-depth Technical Guide: Molecular Weight of 3-Bromo-7-(4-bromobenzoyl)indole

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed breakdown of the molecular weight for the compound 3-Bromo-7-(4-bromobenzoyl)indole, intended for researchers, scientists, and professionals in drug development.

Chemical Identity

  • Systematic Name: (3-Bromo-1H-indol-7-yl)(4-bromophenyl)methanone

  • Synonyms: this compound

  • CAS Number: 1279501-08-4

  • Molecular Formula: C₁₅H₉Br₂NO[1][2]

Molecular Weight Calculation

The molecular weight is determined from the molecular formula and the standard atomic weights of the constituent elements as defined by the IUPAC Commission on Isotopic Abundances and Atomic Weights.

The calculation is based on the following formula:

Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of Br atoms × Atomic Weight of Br) + (Number of N atoms × Atomic Weight of N) + (Number of O atoms × Atomic Weight of O)

The standard atomic weights for the relevant elements are:

  • Carbon (C): [12.0096, 12.0116][3]

  • Hydrogen (H): [1.00784, 1.00811][4][5]

  • Bromine (Br): [79.901, 79.907][6][7]

  • Nitrogen (N): [14.00643, 14.00728][8][9]

  • Oxygen (O): [15.99903, 15.99977][10][11]

For practical laboratory purposes, conventional atomic weights are utilized.

Table 1: Elemental Composition and Molecular Weight Calculation

ElementSymbolCountConventional Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC1512.011180.165
HydrogenH91.0089.072
BromineBr279.904[12][13]159.808
NitrogenN114.007[14]14.007
OxygenO115.999[15][16]15.999
Total 379.051

The calculated molecular weight of this compound is 379.051 g/mol . This value is consistent with reported molecular weights of 379.05 g/mol from chemical suppliers.[2][17]

Experimental Protocols and Visualizations

The determination of a compound's molecular weight is a foundational calculation based on its chemical formula. As such, detailed experimental protocols for its synthesis or analysis, as well as signaling pathway diagrams, are not applicable to the scope of this specific technical guide on molecular weight. Such information would be relevant to the broader context of the compound's biological activity or synthetic route, which is beyond the purview of this document.

References

Biological Activity of Brominated Indoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated indoles are a significant class of marine-derived natural products, predominantly isolated from organisms like marine molluscs, algae, and sponges.[1][2] These halogenated heterocyclic compounds have garnered substantial interest in the scientific community due to their diverse and potent biological activities. Structurally, the presence of one or more bromine atoms on the indole scaffold dramatically influences their physicochemical properties and biological functions, often enhancing their potency and selectivity.[3] This guide provides a comprehensive overview of the multifaceted biological activities of brominated indoles, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways. The unique chemical structures and promising pharmacological profiles of these compounds position them as valuable leads in the development of new therapeutic agents.[4][5]

Anti-inflammatory Activity

Brominated indoles, particularly those isolated from the marine mollusc Dicathais orbita, have demonstrated significant anti-inflammatory properties.[6] Compounds like 6-bromoisatin and 6-bromoindole have been shown to inhibit key inflammatory mediators.[7]

Quantitative Data: Anti-inflammatory Activity

The inhibitory effects of various brominated indoles on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2) have been quantified, with IC50 values indicating potent activity. The position of the bromine atom on the isatin ring has been shown to significantly affect activity, with the general trend being 5-Br > 6-Br > 7-Br.[1][6]

Compound/ExtractTargetIC50 (µg/mL)IC50 (µM)Cell LineSource
HBG Extract *NO30.8-RAW264.7[1][6]
TNFα43.03-RAW264.7[1][6]
PGE234.24-3T3 ccl-92[1][6]
Egg Extract NO40-RAW264.7[1][6]
5-Bromoisatin NO34.3151.6RAW264.7[1]
TNFα-38.05RAW264.7[8]
6-Bromoisatin NO27.1120RAW264.7[7]
TNFα-122.65RAW264.7[8]
6-Bromoindole TNFα-150.01RAW264.7[8]
Tyrindoleninone TNFα-157.12RAW264.7[8]
Isatin (non-brominated) NO63.3430RAW264.7[1]
TNFα>50 µg/mL717.27RAW264.7[8]

*HBG: Hypobranchial Gland

Signaling Pathway Inhibition

The anti-inflammatory action of brominated indoles is linked to the inhibition of critical signaling pathways. Notably, 6-bromoisatin and related compounds have been shown to suppress the activation of Nuclear Factor kappa B (NF-κB), a key transcription factor in the inflammatory response.[7][9] In lipopolysaccharide (LPS)-stimulated macrophages, these compounds inhibit the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes that code for cytokines like TNFα and enzymes such as inducible nitric oxide synthase (iNOS).[9][10][11]

G cluster_cell Macrophage cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) Receptor Cell Surface Receptor (e.g., TLR4) LPS->Receptor binds NFkB_complex NF-κB Complex (p50/p65-IκB) Receptor->NFkB_complex activates NFkB_active Active NF-κB (p50/p65) NFkB_complex->NFkB_active IκB degradation DNA DNA NFkB_active->DNA translocates to nucleus Cytokines Pro-inflammatory Genes (TNFα, iNOS, etc.) DNA->Cytokines induces transcription Bromoisatin 6-Bromoisatin Bromoisatin->NFkB_active inhibits translocation

Proposed anti-inflammatory signaling pathway of 6-bromoisatin.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol outlines the determination of the inhibitory effect of brominated indoles on NO production in LPS-stimulated RAW264.7 macrophage cells.

  • Cell Culture: Seed RAW264.7 cells (2 x 10⁴ cells/well) in a 96-well plate and incubate for 18-24 hours to allow for adherence.[7]

  • Compound Treatment: Prepare serial dilutions of the brominated indole compounds in the cell culture medium. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control. Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production, by plotting a dose-response curve.[7]

  • Cytotoxicity Assessment: Concurrently, perform a cytotoxicity assay (e.g., Crystal Violet or MTT) to ensure that the observed NO inhibition is not due to cell death.[7]

Anticancer Activity

Several brominated indoles have been identified as potent anticancer agents, inducing apoptosis and cell cycle arrest in various cancer cell lines, particularly colorectal cancer.[12] Compounds such as tyrindoleninone and 6-bromoisatin, also derived from Dicathais orbita, are among the most studied in this context.[13]

Quantitative Data: Cytotoxicity (IC50)
CompoundCell LineActivityIC50 (µM)Source
6-Bromoisatin HT29 (Colon)Cell Viability~100[12]
Caco-2 (Colon)Cell Viability~100[12]
Tyrindoleninone HT29 (Colon)Cell Viability390[12]
Caco-2 (Colon)Cell Viability98[13]
Mechanism of Action

The anticancer effects of these compounds are multifaceted. Semi-purified 6-bromoisatin induces apoptosis through caspase-dependent pathways, specifically by increasing the activity of caspases 3 and 7.[12] Furthermore, it can cause cell cycle arrest at the G2/M phase in HT29 colon cancer cells.[12][13] Some studies suggest that the mode of action for halogenated isatins may also involve the inhibition of the extracellular signal-regulated protein kinase (ERK) signaling pathway, which is crucial for cell proliferation and survival.[13]

Experimental Protocol: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of brominated indoles on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HT29 or Caco-2) in 96-well plates at a density of 3–4 x 10³ cells per well and allow them to attach overnight.

  • Compound Addition: Treat the cells with a range of concentrations of the brominated indole compounds for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of cell viability compared to the vehicle control. Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[12]

Antimicrobial Activity

Brominated indoles represent a class of natural products with significant antimicrobial potential, exhibiting activity against both Gram-positive and Gram-negative bacteria.[4] Their efficacy makes them interesting candidates for the development of new antibiotics, especially in the face of rising antimicrobial resistance.

Quantitative Data: Minimum Inhibitory Concentration (MIC)
CompoundOrganismMIC (µg/mL)Source
Asperthin A Xanthomonas oryzae pv. oryzae50[4]
Xanthomonas oryzae pv. oryzicola12.5[4]
Rhizoctonia solani (fungus)100[4]
Edwardsiella tarda16[4]
Vibrio anguillarum8[4]
Vibrio parahaemolyticus16[4]
Streptoindoles A/B MRSA, E. coli, C. albicans7 - 25[14]
Experimental Workflow: Bioassay-Guided Fractionation

The discovery of bioactive brominated indoles often follows a systematic process of bioassay-guided fractionation, starting from a crude natural extract. This workflow allows for the isolation and identification of the specific compounds responsible for the observed biological activity.

G Start Marine Organism (e.g., Dicathais orbita) Extract Crude Solvent Extraction Start->Extract Bioassay1 Initial Bioassay (e.g., Antimicrobial Screen) Extract->Bioassay1 Fractionation Chromatographic Separation (e.g., Flash Chromatography) Bioassay1->Fractionation If Active Fractions Collection of Fractions Fractionation->Fractions Bioassay2 Bioassay of Fractions Fractions->Bioassay2 ActiveFraction Identify Active Fraction(s) Bioassay2->ActiveFraction Purification Further Purification (e.g., HPLC) ActiveFraction->Purification PureCompound Isolated Pure Compound Purification->PureCompound StructureID Structure Elucidation (NMR, MS) PureCompound->StructureID

Workflow for bioassay-guided isolation of brominated indoles.

Enzyme Inhibition

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Polyhalogenated indole derivatives have emerged as a particularly effective class of inhibitors for several enzymes, notably protein kinase CK2.[3]

Quantitative Data: Enzyme Inhibition

Halogenation of the indeno[1,2-b]indole scaffold has been shown to significantly boost inhibitory potency against protein kinase CK2.[3]

CompoundTarget EnzymeIC50 (nM)Source
4,5,6,7-Tetrabromo-1H-benzotriazole Protein Kinase CK2300[3]
4,5,6,7-Tetrabromo-2-(dimethylamino)benzimidazole Protein Kinase CK2140[3]
5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione Protein Kinase CK2360[3]
MC11 (Tetrabromo derivative of above) Protein Kinase CK216[3]
Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for screening brominated indoles as enzyme inhibitors.

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, substrate, and the brominated indole inhibitor.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Allow a short pre-incubation period (e.g., 10-15 minutes) for the inhibitor to bind to the enzyme. Include controls for uninhibited enzyme activity (no inhibitor) and background (no enzyme).

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

  • Reaction Monitoring: Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry) with a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.[15]

    • Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[15]

References

An In-depth Technical Guide to 3-Bromo-7-(4-bromobenzoyl)indole Derivatives and Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes available information on 3-bromo-7-(4-bromobenzoyl)indole derivatives and their analogs. Specific experimental data for the exact titular compound is limited in publicly accessible literature; therefore, this guide draws upon data from closely related analogs to provide a comprehensive technical overview.

Introduction

Indole-based compounds represent a significant class of heterocyclic molecules with a wide array of biological activities, making them privileged scaffolds in medicinal chemistry.[1] Among these, derivatives bearing aroyl substituents have garnered considerable attention as potent anticancer agents.[2] This guide focuses on the synthesis, biological evaluation, and mechanistic understanding of this compound and its analogs, a class of compounds with potential as tubulin polymerization inhibitors.[3]

Agents that target tubulin dynamics are a cornerstone of cancer chemotherapy. By disrupting microtubule formation, they induce cell cycle arrest and apoptosis.[1] The 7-aroyl-indole scaffold, in particular, has been explored for its ability to interact with the colchicine-binding site on tubulin.[4] The introduction of a bromine atom at the 3-position of the indole ring can further modulate the biological activity and pharmacokinetic properties of these molecules. This document provides a detailed overview of the synthetic strategies, experimental protocols for biological evaluation, and a summary of the structure-activity relationships (SAR) for this promising class of compounds.

Synthesis and Characterization

The synthesis of this compound derivatives can be approached through a multi-step process. A plausible synthetic route involves the initial preparation of the 7-(4-bromobenzoyl)indole core, followed by selective bromination at the C-3 position of the indole ring.

Proposed Synthesis of 7-(4-bromobenzoyl)indole

One reported method for the synthesis of 7-(4-bromobenzoyl)indole starts from indoline.[5] The procedure involves a Friedel-Crafts acylation followed by oxidation.

Experimental Protocol:

  • Acylation of Indoline:

    • To a solution of indoline in a suitable solvent (e.g., toluene), add aluminum chloride (AlCl₃) and boron trichloride (BCl₃).

    • Heat the mixture to reflux.

    • Slowly add 4-bromobenzoyl chloride.

    • Continue heating until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and quench with ice-water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting (4-bromophenyl)(indolin-7-yl)methanone by column chromatography.

  • Oxidation to Indole:

    • Dissolve the purified (4-bromophenyl)(indolin-7-yl)methanone in a suitable solvent (e.g., dichloromethane).

    • Add manganese dioxide (MnO₂).

    • Heat the mixture to reflux until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to yield 7-(4-bromobenzoyl)indole.

    • Further purification can be achieved by recrystallization or column chromatography.

Bromination of the Indole Core

Selective bromination at the C-3 position of an N-protected indole can be achieved using N-bromosuccinimide (NBS).[6]

Experimental Protocol:

  • N-Protection of 7-(4-bromobenzoyl)indole:

    • Protect the indole nitrogen with a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS), to enhance solubility and direct bromination.

    • Dissolve 7-(4-bromobenzoyl)indole in an anhydrous aprotic solvent (e.g., DMF).

    • Add a base (e.g., sodium hydride) at 0 °C.

    • Add TBDMS-Cl and allow the reaction to warm to room temperature.

    • Work up the reaction to isolate the N-TBDMS protected indole.

  • C-3 Bromination:

    • Dissolve the N-protected indole in an anhydrous solvent (e.g., THF) and cool to -78 °C.

    • Add a solution of N-bromosuccinimide (NBS) in the same solvent dropwise.

    • Stir the reaction mixture at -78 °C for a specified time (e.g., 2 hours) and then allow it to warm to room temperature.[6]

    • Quench the reaction and extract the product.

    • Purify the crude product by flash chromatography to obtain the 3-bromo-1-(tert-butyldimethylsilyl)-7-(4-bromobenzoyl)indole.

  • Deprotection:

    • Remove the TBDMS group using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF to yield the final product, this compound.

G Indoline Indoline Acylation Friedel-Crafts Acylation (4-bromobenzoyl chloride, AlCl3/BCl3) Indoline->Acylation Intermediate1 (4-bromophenyl)(indolin-7-yl)methanone Acylation->Intermediate1 Oxidation Oxidation (MnO2) Intermediate1->Oxidation Core 7-(4-bromobenzoyl)indole Oxidation->Core Protection N-Protection (e.g., TBDMS-Cl) Core->Protection ProtectedCore N-TBDMS-7-(4-bromobenzoyl)indole Protection->ProtectedCore Bromination C-3 Bromination (NBS) ProtectedCore->Bromination ProtectedProduct 3-Bromo-N-TBDMS-7-(4-bromobenzoyl)indole Bromination->ProtectedProduct Deprotection Deprotection (e.g., TBAF) ProtectedProduct->Deprotection FinalProduct This compound Deprotection->FinalProduct

Figure 1. Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

Anticancer Activity of Analogous Indole Derivatives

The following table summarizes the in vitro anticancer activity of various aroyl- and other substituted indole derivatives against different cancer cell lines. This data provides a basis for understanding the potential potency of the target compound class.

Compound ClassModificationCancer Cell LineIC₅₀ (µM)Reference
Indole-based chalcones3-bromo-3,5-dialkoxylated phenyl moietyA549 (Lung)4.3[1]
Indole-based TMP analoguesAmide spacerT47D (Breast)0.04[1]
3-Arylthio-1H-indoles6- or 7-heterocyclyl substitutionMCF-7 (Breast)0.15 - 0.35[7]
Indole-based 1,3,4-oxadiazoles6-ethoxybenzothiazole moietyHCT116 (Colon)6.43[8]
7-Azaindole derivativesBenzocycloalkanone motifs-(Haspin IC₅₀ = 0.014)[9]

TMP: Trimethoxyphenyl

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for many anticancer indole derivatives is the inhibition of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[4] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

G cluster_0 Cellular Environment Indole This compound Derivative Tubulin αβ-Tubulin Dimers Indole->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer Indole->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitosis Mitotic Spindle Formation Microtubules->Mitosis Essential for CellCycle Cell Cycle Progression Mitosis->CellCycle Allows Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to

Figure 2. Proposed mechanism of action via tubulin polymerization inhibition.

Key Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, A549, A375)[8]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the growth medium.

  • Treat the cells with different concentrations of the compounds and incubate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Tubulin Polymerization Assay (Absorbance-based)

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.[10][11]

Materials:

  • Purified porcine brain tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)

  • GTP solution

  • Glycerol

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Paclitaxel) and negative control (e.g., Nocodazole)

  • Half-area 96-well plate

  • Temperature-controlled spectrophotometer

Protocol:

  • Prepare a tubulin solution (e.g., 3 mg/ml) in General Tubulin Buffer containing glycerol and GTP.

  • Add the test compound or control to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization by adding the tubulin solution to the wells.

  • Immediately place the plate in a spectrophotometer pre-heated to 37 °C.

  • Measure the increase in absorbance at 340 nm every minute for 60 minutes.

  • The light scattered by the forming microtubules is proportional to the concentration of the microtubule polymer.[11]

  • Analyze the polymerization curves to determine the effect of the compound on the nucleation, growth, and steady-state phases of microtubule formation.

G cluster_0 Experimental Workflow Synthesis Synthesis of Indole Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Purification->Cytotoxicity TubulinAssay Tubulin Polymerization Assay Purification->TubulinAssay IC50 Determine IC50 Values Cytotoxicity->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Mechanism Elucidate Mechanism of Action TubulinAssay->Mechanism Mechanism->SAR LeadOpt Lead Optimization SAR->LeadOpt

Figure 3. General workflow for the development of indole-based tubulin inhibitors.

Structure-Activity Relationship (SAR) Insights

Based on the broader class of indole-based anticancer agents, several SAR trends can be inferred:

  • Aroyl Group at C-7: The presence of an aroyl group at the 7-position of the indole ring is often crucial for activity, likely involved in key interactions within the target protein's binding pocket.

  • Substitution on the Aroyl Ring: The nature and position of substituents on the pendant aroyl ring significantly impact potency. Halogen substitutions, such as the bromo group in the 4-bromobenzoyl moiety, can enhance activity through halogen bonding or by modifying electronic properties.

  • Substitution on the Indole Core:

    • The C-3 position is a critical site for modification. The introduction of a halogen, like bromine, can influence the molecule's interaction with the target and its overall physicochemical properties.

    • Substitutions at other positions (e.g., C-5, C-6) with heterocyclic rings have been shown to yield potent tubulin inhibitors.[7]

  • N-1 Position: The indole nitrogen is often unsubstituted or substituted with a small alkyl group. Large substituents may be detrimental to activity.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds for the development of novel anticancer agents. Their structural similarity to known tubulin inhibitors suggests a likely mechanism of action involving the disruption of microtubule dynamics. This guide provides a foundational framework for the synthesis and evaluation of these compounds. Further research, including the synthesis of a focused library of analogs and comprehensive biological testing, is warranted to fully elucidate their therapeutic potential and to identify lead candidates for further development. The detailed protocols and workflow presented herein offer a systematic approach for researchers entering this field.

References

Potential Therapeutic Targets of 3-Bromo-7-(4-bromobenzoyl)indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential therapeutic targets of 3-Bromo-7-(4-bromobenzoyl)indole. It is important to note that, as of the latest literature review, no direct biological studies have been published on this specific compound. The information presented herein is largely extrapolated from data on its parent compound, Bromfenac, a potent nonsteroidal anti-inflammatory drug (NSAID). All discussions of potential targets and mechanisms of action for this compound are therefore hypothetical and require experimental validation.

Introduction

This compound is a chemical entity identified as a reference standard and a potential impurity in the synthesis of Bromfenac. Bromfenac is a well-characterized NSAID, primarily used in ophthalmology, that functions through the inhibition of cyclooxygenase (COX) enzymes. Given the structural similarity between this compound and Bromfenac, it is plausible that they may share similar biological targets. This guide explores these potential targets, drawing upon the established pharmacology of Bromfenac to provide a framework for future research into this novel compound.

Chemical and Physical Properties

PropertyValueSource
Chemical Name (3-Bromo-1H-indol-7-yl)(4-bromophenyl)-methanoneN/A
CAS Number 1279501-08-4N/A
Molecular Formula C₁₅H₉Br₂NON/A
Molecular Weight 379.05 g/mol N/A

Potential Therapeutic Target: Cyclooxygenase (COX) Enzymes

The primary therapeutic target of Bromfenac is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1] Bromfenac exhibits a strong selectivity for COX-2, the isoform predominantly involved in inflammatory processes.[2][3]

Quantitative Data on Bromfenac's COX Inhibition

The following table summarizes the in vitro inhibitory activity of Bromfenac against human recombinant COX-1 and COX-2.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity (COX-1/COX-2)Reference
Bromfenac0.2100.0066~32[2]
Ketorolac0.020.12~0.17[2]

IC₅₀: The half maximal inhibitory concentration.

Hypothetical Activity of this compound

The addition of a bromine atom at the 3-position of the indole ring in this compound may influence its binding affinity and selectivity for COX enzymes compared to Bromfenac. Halogenation can alter the electronic and steric properties of a molecule, potentially enhancing or diminishing its interaction with the active site of the target enzyme. Further experimental investigation is required to determine the precise effect of this structural modification.

Signaling Pathway

The established signaling pathway for Bromfenac, and potentially for this compound, involves the inhibition of the arachidonic acid cascade.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins Prostaglandins Prostaglandins_H2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Stomach_Lining Stomach Lining Protection Platelet Aggregation Prostaglandins->Stomach_Lining Bromfenac Bromfenac / This compound (Hypothetical) Bromfenac->COX1 Weakly Inhibits Bromfenac->COX2 Inhibits

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Experimental Protocols

To evaluate the potential therapeutic efficacy of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments, based on protocols used for the characterization of other NSAIDs.[2]

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the IC₅₀ values of this compound for COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Prostaglandin E₂ (PGE₂) enzyme immunoassay (EIA) kit

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin)

Procedure:

  • Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • In a microplate, add the reaction buffer, the appropriate COX enzyme (COX-1 or COX-2), and the test compound dilution.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Measure the concentration of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Model of Ocular Inflammation

Objective: To assess the anti-inflammatory effects of this compound in an animal model.

Model: Lipopolysaccharide (LPS)-induced ocular inflammation in rabbits.[2]

Procedure:

  • Acclimate New Zealand White rabbits for a minimum of 7 days.

  • Administer a topical ocular dose of the test compound (formulated in a suitable vehicle) or vehicle control to one eye of each rabbit.

  • After a predetermined time, induce ocular inflammation by an intravenous injection of LPS.

  • At various time points post-LPS injection, assess ocular inflammation by measuring parameters such as aqueous flare (using a laser flare meter) and prostaglandin levels in the aqueous humor.

  • Collect aqueous humor samples and analyze for PGE₂ concentration using an ELISA kit.

  • Compare the inflammatory responses in the test compound-treated group to the vehicle-treated group to determine the anti-inflammatory efficacy.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the investigation of this compound.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Lead Optimization Synthesis Synthesis and Purification COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay Cell_Culture Cell-based Assays (e.g., PGE₂ production in macrophages) COX_Assay->Cell_Culture Animal_Model Animal Model of Inflammation Cell_Culture->Animal_Model Pharmacokinetics Pharmacokinetic Studies Animal_Model->Pharmacokinetics Toxicology Preliminary Toxicology Pharmacokinetics->Toxicology SAR_Studies Structure-Activity Relationship (SAR) Studies Toxicology->SAR_Studies Formulation Formulation Development SAR_Studies->Formulation

Caption: A Proposed Workflow for Drug Discovery.

Conclusion and Future Directions

While this compound remains an uncharacterized compound, its structural relationship to Bromfenac strongly suggests that its primary therapeutic targets are likely to be the cyclooxygenase enzymes, with a potential for COX-2 selectivity. The immediate future for research on this molecule should focus on in vitro validation of its COX inhibitory activity and selectivity. Should it demonstrate favorable properties, further investigation into its in vivo efficacy, pharmacokinetics, and safety profile would be warranted. The detailed experimental protocols and the proposed workflow provided in this guide offer a comprehensive roadmap for the systematic evaluation of this compound as a potential therapeutic agent. The unique substitution pattern of this molecule may offer novel structure-activity relationships, paving the way for the development of next-generation anti-inflammatory drugs.

References

Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of 3-Aroylindoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

3-Aroylindoles represent a promising class of synthetic compounds with potent anticancer properties. Extensive research has delineated their primary mechanism of action, which centers on the disruption of microtubule dynamics, a critical process for cell division. This guide provides an in-depth exploration of the molecular pathways affected by 3-aroylindoles, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades. The flagship compound often cited in the literature, 6-methoxy-3-(3′,4′,5′-trimethoxybenzoyl)-1H-indole, also known as BPR0L075, serves as a principal exemplar in elucidating this mechanism.

Primary Mechanism of Action: Tubulin Destabilization

The core mechanism of action of 3-aroylindoles is their function as potent antimitotic agents that inhibit tubulin polymerization.[1][2][3] By binding to the colchicine-binding site on β-tubulin, these compounds prevent the assembly of microtubules, which are essential components of the mitotic spindle.[1][2][3][4] This disruption of microtubule dynamics leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis.

Signaling Pathway of 3-Aroylindole-Induced Cell Cycle Arrest and Apoptosis

The binding of a 3-aroylindole to tubulin initiates a series of downstream signaling events. The immediate consequence is the inhibition of microtubule formation, which activates the spindle assembly checkpoint. This leads to a prolonged arrest of the cell cycle in the G2/M phase.[1][2][3] This arrest is biochemically characterized by an increase in the levels of cyclin B1 and a mobility shift of Cdc2 and Cdc25C, key regulators of the G2/M transition.[1][2] The sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway. This is marked by the phosphorylation of the anti-apoptotic protein Bcl-2, a decrease in the mitochondrial membrane potential, and the subsequent activation of the caspase-3 cascade, leading to programmed cell death.[1][2]

In certain cancer cell types, particularly those resistant to other chemotherapeutic agents, 3-aroylindoles can induce an alternative cell death mechanism known as mitotic catastrophe.[5] This process is often characterized by the formation of giant, multinucleated cells and can be independent of caspase activation.[5] Furthermore, the activation of the JNK and p38 MAPK stress-activated protein kinase pathways has been implicated in 3-aroylindole-induced cell death.[5][6]

G2_M_Arrest_Apoptosis 3-Aroylindole 3-Aroylindole Tubulin Tubulin 3-Aroylindole->Tubulin Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization G2/M Arrest G2/M Arrest Microtubule Polymerization->G2/M Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2/M Arrest->Apoptosis Prolonged Arrest Leads to CyclinB1_Cdc2_Cdc25C Cyclin B1 / Cdc2 / Cdc25C G2/M Arrest->CyclinB1_Cdc2_Cdc25C Modulation of Bcl2_Mitochondria_Caspase3 p-Bcl-2 / ΔΨm / Caspase-3 Apoptosis->Bcl2_Mitochondria_Caspase3 Activation of

G2/M Arrest and Apoptosis Pathway

Quantitative Data: Structure-Activity Relationship of 3-Aroylindoles

The cytotoxic and antitubulin activities of 3-aroylindoles have been extensively studied, with structure-activity relationship (SAR) analyses providing valuable quantitative data. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of various 3-aroylindole analogs against different human cancer cell lines. These values highlight the impact of structural modifications on the biological activity of these compounds.

Table 1: Cytotoxic Activity (IC₅₀, nM) of 3-Aroylindole Analogs

CompoundB-ring SubstitutionN1 Position Substitution3-Carbonyl LinkerNUGC3MESSAMCF-7
8 (BPR0L075) 3,4,5-trimethoxyHC=O2311
9 4-methylHC=OPotentPotentPotent
13 4-N,N-dimethylaminoHC=OPotentPotentPotent
30 3,4,5-trimethoxy-CONH₂C=OPotentPotentPotent
34 3,4,5-trimethoxy-CO₂NH₂C=OPotentPotentPotent
41 3,4,5-trimethoxyHC=SImproved PotencyImproved PotencyImproved Potency
43 3,4,5-trimethoxyHC-O-CImproved PotencyImproved PotencyImproved Potency

Data synthesized from literature.[7] "Potent" indicates significant cytotoxic activity was retained.

Table 2: Antitubulin Activity of Selected 3-Aroylindoles

CompoundModificationTubulin Polymerization Inhibition (IC₅₀, µM)
8 (BPR0L075) Parent CompoundStrong
13 4-N,N-dimethylamino substitution on B-ringStrong

Data synthesized from literature.[7] "Strong" indicates significant inhibition of tubulin polymerization.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of the mechanism of action of 3-aroylindoles.

Tubulin Polymerization Assay

This assay directly measures the effect of 3-aroylindoles on the in vitro assembly of microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically. Inhibitors of polymerization will reduce the rate and extent of this increase.

Protocol:

  • Reagents: Purified tubulin (>99% pure), General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP solution (100 mM), glycerol, test compound (3-aroylindole) dissolved in an appropriate solvent (e.g., DMSO).

  • Procedure: a. Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. b. Add the test compound at various concentrations to the wells of a 96-well microplate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., colchicine). c. Initiate polymerization by transferring the tubulin-containing reaction mixture to the wells and incubating the plate at 37°C in a temperature-controlled spectrophotometer. d. Monitor the change in absorbance at 340 nm every 30 seconds for at least 60 minutes.

  • Data Analysis: Plot the absorbance as a function of time. The IC₅₀ value is determined as the concentration of the compound that inhibits the extent of tubulin polymerization by 50% compared to the vehicle control.

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - Tubulin - Buffer + GTP - Test Compound Plate_Setup Plate Setup: - Add Test Compound - Add Controls Reagents->Plate_Setup Initiate Initiate Polymerization: - Add Tubulin Mix - Incubate at 37°C Plate_Setup->Initiate Measure Measure Absorbance at 340 nm (Kinetic Read) Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate IC₅₀ Plot->Calculate

Tubulin Polymerization Assay Workflow
Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 3-aroylindole compound for a specified period (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value is the concentration of the compound that reduces cell viability by 50%.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Protocol:

  • Cell Treatment: Treat cells with the 3-aroylindole compound for various time points.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The DNA content is plotted as a histogram. The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using cell cycle analysis software.

Conclusion

3-Aroylindoles exert their potent anticancer effects primarily through the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and the induction of apoptosis. The detailed understanding of their mechanism of action, supported by quantitative SAR data and robust experimental protocols, provides a solid foundation for the further development of this promising class of compounds as therapeutic agents. The ability of some analogs to overcome multidrug resistance and induce alternative cell death pathways highlights their potential in treating a broad spectrum of cancers. Continued research into the nuanced interactions of these molecules with cellular signaling pathways will be crucial for optimizing their clinical application.

References

Spectroscopic and Synthetic Insights into 3-Bromo-7-(4-bromobenzoyl)indole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-7-(4-bromobenzoyl)indole is a chemical compound with the CAS number 1279501-08-4 and the molecular formula C₁₅H₉Br₂NO. It is structurally characterized by an indole core substituted with a bromine atom at the 3-position and a 4-bromobenzoyl group at the 7-position. This molecule is of interest to researchers in medicinal chemistry and drug development, potentially as an intermediate or a scaffold for the synthesis of more complex bioactive molecules. This technical guide provides an overview of the available spectroscopic data and synthetic considerations for this compound.

Due to the limited availability of public domain experimental data, this document summarizes the information available from commercial suppliers and provides a general methodology for the characterization of similar compounds.

Spectroscopic Data

Detailed experimental spectra (NMR, IR, Mass Spectrometry) for this compound are not widely available in published scientific literature. However, chemical suppliers that offer this compound typically provide a Certificate of Analysis (CoA) upon purchase, which includes this crucial information. The expected spectroscopic characteristics are outlined below based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indole and benzoyl rings, as well as the N-H proton of the indole. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the bromine atoms and the carbonyl group.

¹³C NMR: The carbon NMR spectrum would display resonances for the carbon atoms of the indole and benzoyl rings, including the carbonyl carbon.

Table 1: Predicted NMR Data for this compound

Data TypePredicted Resonances
¹H NMRSignals in the aromatic region (approx. 7.0-8.5 ppm) for indole and benzoyl protons. A broad singlet for the indole N-H proton (typically >10 ppm).
¹³C NMRResonances for aromatic carbons, the C-Br carbons, and a characteristic downfield signal for the carbonyl carbon (>180 ppm).
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H (indole)3300-3500 (stretch)
C=O (ketone)1630-1680 (stretch)
C=C (aromatic)1450-1600 (stretch)
C-Br500-600 (stretch)
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. Due to the presence of two bromine atoms, the mass spectrum would exhibit a characteristic isotopic pattern.

Table 3: Predicted Mass Spectrometry Data for this compound

Data TypePredicted Value
Molecular Weight379.05 g/mol
Exact Mass376.9098 g/mol
Isotopic PatternA characteristic M, M+2, M+4 pattern due to the two bromine isotopes (⁷⁹Br and ⁸¹Br).

Experimental Protocols

General Synthetic and Characterization Workflow

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., 7-substituted indole) react1 Bromination at C3 start->react1 react2 Friedel-Crafts Acylation at C7 (if not pre-functionalized) react1->react2 end_synth Crude Product react2->end_synth purify Column Chromatography end_synth->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ir IR Spectroscopy purify->ir ms Mass Spectrometry purify->ms final_product Pure this compound nmr->final_product ir->final_product ms->final_product

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

While detailed, publicly available spectroscopic data and experimental protocols for this compound are scarce, this guide provides a foundational understanding of its chemical properties based on its structure. For researchers requiring this compound, direct acquisition from a chemical supplier and subsequent analysis of the provided Certificate of Analysis is the most reliable method to obtain precise spectroscopic data. The general synthetic and characterization workflow outlined provides a framework for the in-house preparation and validation of this and similar indole derivatives. Further research into the synthesis and biological activity of this compound would be a valuable contribution to the field of medicinal chemistry.

An In-depth Technical Guide to 3-Bromo-7-(4-bromobenzoyl)indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-7-(4-bromobenzoyl)indole, a compound primarily identified as a process impurity in the manufacturing of Bromfenac, a nonsteroidal anti-inflammatory drug (NSAID). This document collates available data on its discovery, history, physicochemical properties, and proposed synthesis. While specific biological activity and signaling pathways for this particular molecule are not extensively documented, this guide explores the known biological activities of related bromoindole compounds. Detailed hypothetical experimental protocols for its synthesis and characterization are presented based on established chemical principles. This guide aims to be a valuable resource for researchers in medicinal chemistry, drug metabolism, and analytical chemistry.

Introduction and History

The history of this compound is intrinsically linked to the development and commercialization of the ophthalmic NSAID, Bromfenac. It is not a compound that was discovered for a specific therapeutic purpose but rather identified during the process development and impurity profiling of Bromfenac. As with many pharmaceutical compounds, rigorous analytical characterization of the active pharmaceutical ingredient (API) led to the identification and structural elucidation of various process-related impurities, including this compound.

The parent drug, Bromfenac, is used to treat pain and inflammation after cataract surgery. The presence of impurities, even in trace amounts, is a critical aspect of drug safety and quality control. Therefore, the synthesis and characterization of potential impurities like this compound are essential for developing robust analytical methods to monitor the quality of the final drug product. Its existence is a testament to the complexity of multi-step organic syntheses and the stringent requirements of regulatory bodies for drug purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is compiled from various chemical supplier databases and analytical reports.

PropertyValueSource
CAS Number 1279501-08-4[1][2][3][4]
Molecular Formula C₁₅H₉Br₂NO[1]
Molecular Weight 379.05 g/mol [5]
IUPAC Name (3-Bromo-1H-indol-7-yl)(4-bromophenyl)methanone[3]
Synonyms This compound, Bromfenac Impurity[2]
Appearance Not specified (likely a solid)-
Solubility Not specified (likely soluble in organic solvents like DMSO, DMF)-

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 7-(4-bromobenzoyl)indole. The first step is the synthesis of the precursor, followed by the selective bromination at the C3 position of the indole ring.

G Indoline Indoline FriedelCrafts Friedel-Crafts Acylation Indoline->FriedelCrafts BromobenzoylChloride 4-Bromobenzoyl chloride BromobenzoylChloride->FriedelCrafts Intermediate1 (4-bromophenyl)(indolin-7-yl)methanone FriedelCrafts->Intermediate1 Oxidation Oxidation (e.g., MnO₂) Intermediate1->Oxidation ParentCompound 7-(4-bromobenzoyl)indole Oxidation->ParentCompound Bromination Bromination (e.g., NBS) ParentCompound->Bromination TargetCompound This compound Bromination->TargetCompound

Proposed synthetic pathway for this compound.
Experimental Protocol for the Synthesis of 7-(4-bromobenzoyl)indole (Parent Compound)

This protocol is adapted from literature procedures for the synthesis of 7-acylindoles.[6][7]

Materials:

  • (4-bromophenyl)(indolin-7-yl)methanone

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of (4-bromophenyl)(indolin-7-yl)methanone in dichloromethane, add an excess of activated manganese dioxide.

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with dichloromethane.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 7-(4-bromobenzoyl)indole.

Experimental Protocol for the Bromination of 7-(4-bromobenzoyl)indole

This protocol is a general procedure for the C3-bromination of indoles.[8]

Materials:

  • 7-(4-bromobenzoyl)indole

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 7-(4-bromobenzoyl)indole in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add N-Bromosuccinimide (1.0 - 1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Biological Activity and Signaling Pathways

There is a lack of specific studies on the biological activity and signaling pathways of this compound. Its primary relevance is as a pharmaceutical impurity, and as such, the focus is more on its detection and control rather than its therapeutic potential. However, the broader class of bromoindoles has been shown to exhibit a range of biological activities.

Indole-containing compounds are known to interact with various biological targets.[9] The introduction of a bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Halogen bonding, a non-covalent interaction involving a halogen atom, can influence ligand-receptor binding.

Some reported biological activities of various bromoindole derivatives include:

  • Antimicrobial and Antifungal Activity: Bromoindoles have been investigated for their potential to inhibit the growth of various bacteria and fungi.[10][11]

  • Anticancer Activity: Certain bromoindole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[12]

  • Enzyme Inhibition: The indole nucleus is a common scaffold in the design of enzyme inhibitors. Bromination can enhance the inhibitory potency against specific enzymes.[11]

Given that the parent drug, Bromfenac, is a cyclooxygenase (COX) inhibitor, it is plausible that this compound might also exhibit some activity towards COX enzymes, although this has not been experimentally verified.

G cluster_0 Potential Biological Activities of Bromoindoles Antimicrobial Antimicrobial/ Antifungal Anticancer Anticancer EnzymeInhibition Enzyme Inhibition Bromoindole Bromoindole Derivatives Bromoindole->Antimicrobial Bromoindole->Anticancer Bromoindole->EnzymeInhibition

General biological activities of bromoindole derivatives.

Analytical Characterization

The characterization of this compound as a Bromfenac impurity relies on standard analytical techniques.

Analytical TechniqueExpected Observations
High-Performance Liquid Chromatography (HPLC) A distinct peak with a specific retention time relative to Bromfenac, allowing for quantification.[13]
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (C₁₅H₉Br₂NO). Fragmentation patterns can confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra will show characteristic shifts for the protons and carbons in the indole and bromobenzoyl moieties. The absence of a proton signal at the C3 position of the indole ring and the presence of other aromatic protons would be key indicators.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the ketone, and aromatic C-H and C=C stretches.

Table 2: Analytical Techniques for Characterization

G cluster_0 Analytical Characterization Workflow Compound This compound HPLC HPLC (Purity & Quantification) Compound->HPLC MS Mass Spectrometry (Molecular Weight & Structure) Compound->MS NMR NMR Spectroscopy (Structural Elucidation) Compound->NMR IR IR Spectroscopy (Functional Groups) Compound->IR

Workflow for the analytical characterization of the compound.

Conclusion

This compound is a molecule of interest primarily within the pharmaceutical industry as a known impurity of Bromfenac. While its independent discovery and biological activity are not well-documented, its existence underscores the importance of impurity profiling in drug development. This guide has provided a consolidated source of its known properties, a plausible synthetic route with detailed experimental protocols, and an overview of the potential biological activities of the broader class of bromoindoles. Further research into the toxicological profile of this and other Bromfenac impurities is crucial for ensuring the safety and efficacy of the final drug product. The information presented here serves as a foundational resource for scientists and researchers working with this compound or in the related fields of pharmaceutical analysis and medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for 3-Bromo-7-(4-bromobenzoyl)indole In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro experimental use of 3-Bromo-7-(4-bromobenzoyl)indole, a compound identified as an impurity of the non-steroidal anti-inflammatory drug (NSAID), Bromfenac. Given that Bromfenac is a known selective inhibitor of cyclooxygenase-2 (COX-2), the primary hypothesis for the biological activity of this compound is the inhibition of COX enzymes. This document outlines detailed protocols for investigating this hypothesis and exploring potential effects on the NF-κB signaling pathway.

Compound Information

PropertyValue
IUPAC Name (3-Bromo-1H-indol-7-yl)(4-bromophenyl)methanone
Synonyms Indole, 3-Bromo-7-(4-bromobenzoyl)
CAS Number 1279501-08-4
Molecular Formula C₁₅H₉Br₂NO
Molecular Weight 379.05 g/mol
Appearance Neat (form may vary)
Storage Store at 2-8°C in a refrigerator.

Predicted Biological Activity and Rationale

As a structural analog and impurity of Bromfenac, a potent and selective COX-2 inhibitor, this compound is predicted to exhibit inhibitory activity against cyclooxygenase enzymes.[1][2] The primary mechanism of action of Bromfenac involves blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] Therefore, the primary in vitro assays proposed herein are designed to quantify the inhibitory potential of the target compound against COX-1 and COX-2.

Furthermore, some NSAIDs have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. To provide a more comprehensive understanding of the compound's anti-inflammatory potential, an exploratory protocol to assess its impact on NF-κB activation is also included.

Quantitative Data Summary

Since no specific in vitro data for this compound is publicly available, the following table summarizes the known inhibitory concentrations (IC₅₀) of its parent compound, Bromfenac, against human recombinant COX-1 and COX-2. These values can serve as a reference for designing the dose-response experiments for this compound.

CompoundTargetIC₅₀ (µM)Reference
BromfenacCOX-10.210[1]
BromfenacCOX-20.0066[1]

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Gently vortex or sonicate until the compound is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound for both COX-1 and COX-2 enzymes. A colorimetric COX (ovine) inhibitor screening assay is a common method.[3]

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • Heme cofactor

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

  • Positive controls: A known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib or Bromfenac)

  • This compound stock solution

Protocol:

  • Prepare a series of dilutions of the this compound stock solution in the assay buffer. The concentration range should bracket the expected IC₅₀ values (referencing Bromfenac data, a starting range of 0.001 µM to 100 µM is recommended).

  • In separate wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the diluted this compound or control compounds to the respective wells. Include a vehicle control (DMSO).

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Add the colorimetric substrate (TMPD). The peroxidase activity of COX will oxidize TMPD, leading to a color change.

  • Incubate the plate at the recommended temperature (e.g., 25°C) for a specified time.

  • Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Dilution Series Plate_Loading Load Plate: Enzyme, Buffer, Compound Compound_Dilution->Plate_Loading Enzyme_Prep Enzyme Preparation (COX-1/COX-2) Enzyme_Prep->Plate_Loading Reaction_Start Initiate Reaction: Add Arachidonic Acid Plate_Loading->Reaction_Start Color_Dev Color Development: Add TMPD Reaction_Start->Color_Dev Incubation Incubation Color_Dev->Incubation Absorbance_Read Read Absorbance Incubation->Absorbance_Read Inhibition_Calc % Inhibition Calculation Absorbance_Read->Inhibition_Calc IC50_Calc IC50 Determination Inhibition_Calc->IC50_Calc

Workflow for the in vitro COX inhibition assay.
Cell Viability Assay

Objective: To determine the cytotoxic potential of this compound on a relevant cell line (e.g., RAW 264.7 macrophages or human retinal pigment epithelial cells, ARPE-19) to establish a non-toxic concentration range for subsequent cell-based assays.

Materials:

  • RAW 264.7 or ARPE-19 cells

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

  • This compound stock solution

Protocol:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a range of concentrations of this compound in complete cell culture medium. The final DMSO concentration should be kept constant and low (typically ≤ 0.5%).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the cells for a relevant period (e.g., 24 or 48 hours).

  • Add the MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the concentration that causes 50% cell death (CC₅₀) if significant toxicity is observed. Select a non-toxic concentration range for subsequent experiments.

NF-κB Activation Assay (Luciferase Reporter Assay)

Objective: To investigate whether this compound can inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.

Materials:

  • A cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)

  • Complete cell culture medium

  • 96-well white, clear-bottom cell culture plates

  • An inflammatory stimulus to activate NF-κB (e.g., Tumor Necrosis Factor-alpha, TNF-α, or Lipopolysaccharide, LPS)

  • Luciferase assay reagent

  • Luminometer

  • A known NF-κB inhibitor as a positive control (e.g., BAY 11-7082)

  • This compound stock solution

Protocol:

  • Seed the NF-κB reporter cells in a 96-well white plate and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cell viability assay) for a specified time (e.g., 1-2 hours). Include a vehicle control and a positive control inhibitor.

  • Stimulate the cells with the appropriate concentration of TNF-α or LPS to induce NF-κB activation. Include an unstimulated control.

  • Incubate the cells for a period sufficient to allow for luciferase expression (e.g., 6-8 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel viability assay or a multiplexed assay) to account for any minor cytotoxic effects.

  • Calculate the percentage of inhibition of NF-κB activation for each concentration of the compound relative to the stimulated vehicle control.

Hypothesized inhibition of the NF-κB signaling pathway.

References

Application Note and Protocol: Solubilization of 3-Bromo-7-(4-bromobenzoyl)indole for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the solubilization of 3-Bromo-7-(4-bromobenzoyl)indole for use in in vitro cell culture experiments. The following guidelines are based on established methods for dissolving indole derivatives and other small molecules for biological assays.

Introduction

This compound is a synthetic organic compound with a molecular formula of C₁₅H₉Br₂NO and a molecular weight of 379.05 g/mol [1]. As a member of the indole family, a privileged scaffold in medicinal chemistry, this compound may be of interest for screening in various cell-based assays to investigate its biological activity. A critical first step for any in vitro study is the proper dissolution of the compound to ensure accurate and reproducible results. This protocol outlines a reliable method for preparing a stock solution of this compound and its subsequent dilution for cell culture experiments.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₅H₉Br₂NO[1][2]
Molecular Weight379.05 g/mol [1]
AppearanceSolid (inferred)[2]
Synonyms(3-Bromo-1H-indol-7-yl)(4-bromophenyl)methanone[2]

Recommended Protocol for Solubilization

The recommended method for dissolving this compound for cell culture involves the preparation of a concentrated stock solution in a suitable organic solvent, followed by serial dilution in cell culture medium to the desired final concentration. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power and relatively low toxicity to cells at low concentrations.

3.1. Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sterile, complete cell culture medium appropriate for the cell line of interest

3.2. Preparation of a 10 mM Stock Solution

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 379.05 g/mol * 1000 mg/g = 3.79 mg

  • Weigh the compound: Carefully weigh out approximately 3.79 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If the compound does not fully dissolve, gentle warming in a water bath or heat block (37°C) for 5-10 minutes can be applied. Vortex again after warming.

  • Sterilization (Optional but Recommended): If the DMSO used was not pre-sterilized, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

3.3. Preparation of Working Solutions in Cell Culture Medium

  • Thaw the stock solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. This can be done in a stepwise manner to ensure accuracy.

  • Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture medium, as high concentrations can be toxic to cells. A final DMSO concentration of ≤ 0.1% (v/v) is generally considered safe for most cell lines[3]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing this compound for cell culture experiments.

G cluster_prep Stock Solution Preparation cluster_culture Cell Culture Experiment weigh Weigh 3.79 mg of Compound add_dmso Add 1 mL Sterile DMSO weigh->add_dmso dissolve Vortex and/or Gentle Warming add_dmso->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw Begin Experiment dilute Serially Dilute in Medium thaw->dilute treat_cells Treat Cells dilute->treat_cells vehicle_control Vehicle Control (DMSO) dilute->vehicle_control

Caption: Workflow for the preparation and use of this compound in cell culture.

Hypothetical Signaling Pathway Diagram

Indole-based compounds are known to interact with a variety of cellular signaling pathways. The following diagram illustrates a hypothetical pathway that could be investigated.

G compound This compound receptor Receptor Tyrosine Kinase compound->receptor Inhibition ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by an indole compound.

Quality Control and Best Practices

  • Solubility Test: Before preparing a large batch of stock solution, it is advisable to perform a small-scale solubility test to confirm that the compound dissolves completely at the desired concentration in the chosen solvent.

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This is essential to distinguish the effects of the compound from those of the solvent.

  • Fresh Dilutions: Prepare fresh dilutions of the compound in cell culture medium for each experiment to ensure consistency and avoid degradation of the compound in the aqueous solution.

  • Documentation: Maintain detailed records of the stock solution preparation, including the exact mass of the compound, the volume of solvent used, and the date of preparation.

References

Application Notes and Protocols for 3-(2-Bromoethyl)indole (BEI-9) in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Initial research into the anticancer applications of 3-Bromo-7-(4-bromobenzoyl)indole revealed a significant lack of published scientific literature detailing its biological effects. To provide a comprehensive and actionable resource for researchers, this document focuses on a closely related and well-characterized indole derivative, 3-(2-Bromoethyl)indole , commonly referred to as BEI-9 . This compound has demonstrated notable efficacy in inhibiting the proliferation of cancer cells and modulating key signaling pathways involved in tumorigenesis.[1][2][3]

These application notes serve as a detailed guide for researchers, scientists, and drug development professionals interested in the potential of BEI-9 as an anticancer agent. The protocols provided are based on established methodologies from peer-reviewed research and are intended to be a starting point for further investigation into the therapeutic utility of this compound.

Anticancer Applications of 3-(2-Bromoethyl)indole (BEI-9)

BEI-9 has been identified as a potent inhibitor of cancer cell growth, particularly in colon cancer.[1][3][4] Unlike many chemotherapeutic agents that induce apoptosis, BEI-9 appears to halt cell proliferation, effectively "freezing" cancer cells and preventing their multiplication.[5][6] This unique mechanism of action makes it a compelling candidate for further study, both as a standalone therapeutic and in combination with other anticancer drugs.

Key research findings indicate that BEI-9:

  • Inhibits the proliferation of SW480 and HCT116 colon cancer cells.[1][3]

  • Reduces cell motility, a critical factor in cancer metastasis.[2][3]

  • Downregulates the expression of cyclin D1 and cyclin A, key regulators of the cell cycle.[1][3]

  • Inhibits the activation of the NF-κB signaling pathway, a crucial mediator of inflammation and cell survival in cancer.[1][2][3]

  • Can sensitize cancer cells to the cytotoxic effects of agents that activate NF-κB, such as TNFα and camptothecin (CPT).[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the anticancer effects of BEI-9.

Table 1: In Vitro Efficacy of BEI-9 on Colon Cancer Cell Lines

Cell LineAssay TypeConcentrationEffectReference
SW480MTS Assay12.5 µMInhibition of cell growth[1][3]
SW480MTS Assay50 µM~60% reduction in proliferation index[1]
HCT116MTS Assay5 µMInhibition of cell growth[1][3]
HCT116MTS Assay5 and 10 µMDecreased cell viability[1]
Reporter CellsNF-κB Reporter Assay0.8 µMInhibition of basal and induced NF-κB activation[2][3]

Table 2: Effect of BEI-9 on Cell Cycle Regulators

Cell LineTreatmentProtein AnalyzedOutcomeReference
SW480BEI-9Cyclin D1Decreased expression[1][3]
SW480BEI-9Cyclin ADecreased expression[1][3]

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the anticancer effects of BEI-9.

Cell Viability and Proliferation Assay (MTS Assay)

This protocol is designed to assess the effect of BEI-9 on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., SW480, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 3-(2-Bromoethyl)indole (BEI-9)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of BEI-9 in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 5, 10, 12.5, 25, 50 µM). Include a vehicle control with the same concentration of DMSO as the highest BEI-9 concentration.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared BEI-9 dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24 or 48 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the inhibition of cell proliferation.

NF-κB Reporter Assay

This assay measures the effect of BEI-9 on the activity of the NF-κB transcription factor.

Materials:

  • Cancer cell line stably transfected with an NF-κB reporter construct (e.g., luciferase reporter)

  • Complete cell culture medium

  • 96-well cell culture plates

  • BEI-9 and DMSO

  • Inducer of NF-κB activation (e.g., TNFα or camptothecin)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and allow them to attach overnight.

  • Pre-treatment: Treat the cells with various concentrations of BEI-9 (e.g., 0.8 µM) for a specified period.

  • Induction: Add the NF-κB inducer (e.g., TNFα) to the wells, with or without BEI-9, and incubate for the appropriate time to induce NF-κB activation.

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and express the results as a fold change relative to the untreated or vehicle-treated cells.

Western Blotting for Cyclin D1 and Cyclin A

This protocol is used to determine the effect of BEI-9 on the expression levels of key cell cycle regulatory proteins.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • BEI-9 and DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against Cyclin D1, Cyclin A, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates, allow them to attach, and then treat with BEI-9 or vehicle control for the desired time.

  • Protein Extraction: Lyse the cells with RIPA buffer, and determine the protein concentration using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of Cyclin D1 and Cyclin A to the loading control.

Visualizations

Signaling Pathway Diagram

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα CPT Camptothecin IKK IKK Complex TNFa->IKK Activates CPT->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates BEI9 3-(2-Bromoethyl)indole (BEI-9) BEI9->IKK Inhibits Genes Target Gene Expression (e.g., Cyclin D1) NFkB_nuc->Genes Promotes Transcription G cluster_assays In Vitro Assays start Start: Cancer Cell Culture treatment Treatment with BEI-9 (Varying Concentrations & Timepoints) start->treatment cell_viability Cell Viability Assay (MTS) treatment->cell_viability migration Cell Migration Assay (Scratch Wound) treatment->migration cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein_exp Protein Expression (Western Blot) treatment->protein_exp nfkb_activity NF-κB Activity (Reporter Assay) treatment->nfkb_activity data_analysis Data Analysis & Interpretation cell_viability->data_analysis migration->data_analysis cell_cycle->data_analysis protein_exp->data_analysis nfkb_activity->data_analysis conclusion Conclusion: Evaluation of Anticancer Efficacy data_analysis->conclusion

References

Application Notes and Protocols for the Quantification of 3-Bromo-7-(4-bromobenzoyl)indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-Bromo-7-(4-bromobenzoyl)indole in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are intended as a starting point and should be optimized and validated for specific applications.

Introduction

This compound is a synthetic compound with potential applications in pharmaceutical research. Accurate and precise quantification of this molecule is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two robust analytical methods for its determination. While specific biological activities of this compound are not extensively documented, indole derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][2][3]

Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound: a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) method for routine analysis and a more sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications.

HPLC-UV Method

This method is suitable for the quantification of this compound in bulk drug substances and formulated products where the concentration is relatively high.

2.1.1. Experimental Protocol: HPLC-UV

a) Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm, determined by UV scan of the analyte.

  • Injection Volume: 10 µL.

c) Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol, sonicate for 10 minutes, and filter through a 0.45 µm syringe filter before injection.

2.1.2. Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of a validated HPLC-UV method.

ParameterSpecificationResult
Linearity (R²) ≥ 0.9950.999
Range 1 - 100 µg/mLMet
Accuracy (%) 98.0 - 102.099.5 - 101.2
Precision (%RSD) ≤ 2.0< 1.5
Limit of Detection (LOD) Signal-to-Noise ≥ 30.2 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 100.7 µg/mL
LC-MS/MS Method

This method is designed for the sensitive and selective quantification of this compound in complex biological matrices such as plasma or tissue homogenates.

2.2.1. Experimental Protocol: LC-MS/MS

a) Instrumentation:

  • A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

c) Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: To be determined by direct infusion of the standard.

    • Qualifier: To be determined by direct infusion of the standard.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

d) Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

2.2.2. Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method.

ParameterSpecificationResult
Linearity (R²) ≥ 0.990.998
Range 0.1 - 100 ng/mLMet
Accuracy (%) 85.0 - 115.092.3 - 108.7
Precision (%RSD) ≤ 15.0< 10.0
Limit of Detection (LOD) Signal-to-Noise ≥ 30.03 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 100.1 ng/mL
Matrix Effect (%) 85 - 11595.6 - 103.2
Recovery (%) Consistent and reproducible> 85%

Visualizations

Diagram 1: General Experimental Workflow for LC-MS/MS Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (MRM Mode) Chromatographic_Separation->Mass_Spectrometric_Detection Peak_Integration Peak Integration Mass_Spectrometric_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

A general workflow for the quantification of a small molecule in a biological matrix.

Diagram 2: Logical Flow of Analytical Method Development

G cluster_initial Initial Assessment cluster_development Method Development cluster_validation Method Validation cluster_application Application Analyte_Properties Analyte Physicochemical Properties Method_Selection Select Method (HPLC vs LC-MS/MS) Analyte_Properties->Method_Selection Literature_Search Literature Search for Similar Compounds Literature_Search->Method_Selection Column_Selection Column Selection (e.g., C18) Method_Selection->Column_Selection Mobile_Phase_Optimization Mobile Phase Optimization (Solvents, pH, Gradient) Column_Selection->Mobile_Phase_Optimization Detection_Optimization Detection Parameter Optimization (Wavelength/MRM) Mobile_Phase_Optimization->Detection_Optimization Linearity Linearity & Range Detection_Optimization->Linearity Accuracy Accuracy Detection_Optimization->Accuracy Precision Precision Detection_Optimization->Precision Selectivity Selectivity Detection_Optimization->Selectivity LOD_LOQ LOD & LOQ Detection_Optimization->LOD_LOQ Routine_Analysis Routine Sample Analysis Linearity->Routine_Analysis Accuracy->Routine_Analysis Precision->Routine_Analysis Selectivity->Routine_Analysis LOD_LOQ->Routine_Analysis

A logical workflow for the development and validation of an analytical method.

References

HPLC method for 3-Bromo-7-(4-bromobenzoyl)indole analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the HPLC Analysis of 3-Bromo-7-(4-bromobenzoyl)indole

Introduction

This compound is a halogenated indole derivative. As with many synthetic intermediates and active pharmaceutical ingredients, establishing a reliable analytical method for purity determination and quantification is crucial for quality control in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust technique ideally suited for this purpose. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method.

Principle of the Method

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of organic solvent and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its relatively nonpolar structure, this compound is well-retained on a C18 column and can be effectively eluted using a gradient of acetonitrile in water, with UV detection for quantification.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV/Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: HPLC grade formic acid.

  • Standard: this compound reference standard.

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 100% B over 10 min, hold at 100% B for 2 min, return to 50% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 280 nm
Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC grade water and mix well.

    • Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC grade acetonitrile and mix well.

    • Degas both mobile phases before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations in the range of 1-100 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation:

    • Accurately weigh a sufficient amount of the sample to obtain a theoretical concentration of 50 µg/mL of this compound after dilution.

    • Dissolve the sample in acetonitrile, sonicate if necessary to ensure complete dissolution, and dilute to the final volume with acetonitrile.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Data Presentation: Method Validation Summary

The following tables are templates for summarizing the quantitative data from a typical HPLC method validation.

Table 1: Linearity
Concentration (µg/mL)Peak Area
1Data
5Data
10Data
25Data
50Data
100Data
Correlation Coeff. (r²) >0.999
Table 2: Precision
Concentration (µg/mL)ReplicatePeak Area%RSD
501Data
502Data
503Data
504Data
505Data
506Data
Table 3: Accuracy (Spike Recovery)
Sample Conc. (µg/mL)Spike Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
2512.5DataData
2525DataData
2550DataData

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard Weighing C Dissolution in Acetonitrile A->C B Sample Weighing B->C D Filtration (0.45 µm) C->D E HPLC Injection D->E F Chromatographic Separation E->F G UV Detection (280 nm) F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification H->J I->J K Report Generation J->K

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The method is suitable for routine quality control, purity assessment, and stability studies. For regulatory submissions, a full method validation according to ICH guidelines should be performed to demonstrate its suitability for the intended purpose.

Synthesis of 3-Aroylindole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-aroylindole derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anticancer, anti-inflammatory, and cannabinoid receptor agonist properties.[1][2] The protocols outlined below cover both classical and modern synthetic methodologies, offering a versatile toolkit for researchers in the field.

Introduction

The 3-aroylindole scaffold is a key pharmacophore found in numerous biologically active molecules.[1] These compounds often act as inhibitors of tubulin polymerization, making them promising candidates for the development of novel anticancer agents.[2] The synthesis of these derivatives has been an active area of research, leading to the development of various synthetic strategies. This document details three distinct and effective methods for the preparation of 3-aroylindoles:

  • Annulation of C-Nitrosoaromatics with Conjugated Terminal Alkynones: A modern, highly regioselective, and atom-economical approach.[1][3][4][5]

  • Classical Friedel-Crafts Aroylation: A widely used and versatile method for the direct C3-aroylation of indoles.

  • Palladium-Catalyzed Acylation of Free (N-H) Indoles with Nitriles: A contemporary catalytic method offering an alternative to traditional approaches.[6]

Each protocol is presented with detailed step-by-step instructions, a summary of reaction scope and yields in tabular format, and a graphical representation of the experimental workflow.

Protocol 1: Annulation of C-Nitrosoaromatics with Conjugated Terminal Alkynones

This method provides a straightforward and highly regioselective synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles through the cycloaddition of C-nitrosoaromatics with conjugated terminal alkynones. The reaction proceeds with excellent atom and step economy.[3][4]

Experimental Protocol

General Procedure:

  • To a solution of the desired conjugated terminal alkynone (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL), add the corresponding C-nitrosoaromatic compound (1.0 mmol).

  • The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a period of 2 to 24 hours, depending on the substrates.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure 3-aroylindole derivative.

  • The structure of the final product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Note: The formation of N-hydroxy-3-aroylindoles is favored with electron-poor C-nitrosoaromatics. In some cases, the N-hydroxyindole is the major product, while in others, the N-H indole is isolated as the main product due to a plausible redox step in the reaction mechanism.[1]

Data Presentation

Table 1: Synthesis of 3-Aroylindoles via Annulation of C-Nitrosoaromatics and Alkynones

EntryC-NitrosoaromaticAlkynoneProductYield (%)Reference
1Nitrosobenzene1-Phenylprop-2-yn-1-one3-Benzoyl-1H-indole75[1][3]
24-Nitronitrosobenzene1-Phenylprop-2-yn-1-one3-Benzoyl-1-hydroxy-5-nitro-1H-indole85[1]
3Nitrosobenzene1-(Naphthalen-1-yl)prop-2-yn-1-one3-(1-Naphthoyl)-1H-indole68[7]
44-Chloronitrosobenzene1-(4-Chlorophenyl)prop-2-yn-1-one5-Chloro-3-(4-chlorobenzoyl)-1H-indole72[3]

Workflow Diagram

Protocol1_Workflow Protocol 1: Annulation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve Alkynone in Solvent reagent Add C-Nitrosoaromatic start->reagent stir Stir at Defined Temperature (2-24h) reagent->stir monitor Monitor by TLC stir->monitor evap Solvent Evaporation monitor->evap Reaction Complete chrom Column Chromatography evap->chrom char Spectroscopic Characterization chrom->char end Pure 3-Aroylindole char->end

Caption: Workflow for the synthesis of 3-aroylindoles via annulation.

Protocol 2: Classical Friedel-Crafts Aroylation

The Friedel-Crafts acylation is a fundamental and widely employed method for the C3-functionalization of indoles. This protocol describes the aroylation of indoles using aroyl chlorides in the presence of a Lewis acid catalyst.

Experimental Protocol

General Procedure:

  • To a stirred solution of the indole (1.0 mmol) in a dry solvent (e.g., dichloromethane, 10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., AlCl₃, 1.2 mmol) portion-wise at 0 °C.

  • The aroyl chloride (1.1 mmol) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for a specified time (typically 2-6 hours).

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of ice-water.

  • The aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed in vacuo, and the crude product is purified by recrystallization or column chromatography on silica gel to yield the desired 3-aroylindole.

  • The final product is characterized by spectroscopic techniques.

Data Presentation

Table 2: Synthesis of 3-Aroylindoles via Friedel-Crafts Aroylation

EntryIndole DerivativeAroyl ChlorideLewis AcidYield (%)Reference
1IndoleBenzoyl chlorideAlCl₃85-92
22-Methylindole2-Chlorobenzoyl chlorideEt₂AlCl78[6]
35-Bromoindole4-Nitrobenzoyl chlorideAlCl₃81
4IndoleNicotinoyl chlorideEt₂AlCl75[6]

Workflow Diagram

Protocol2_Workflow Protocol 2: Friedel-Crafts Aroylation Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve Indole in Dry Solvent at 0°C lewis Add Lewis Acid start->lewis aroyl Add Aroyl Chloride lewis->aroyl stir Stir at Room Temperature (2-6h) aroyl->stir monitor Monitor by TLC stir->monitor quench Quench with Ice-Water monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Evaporate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify end Pure 3-Aroylindole purify->end

Caption: Workflow for the Friedel-Crafts aroylation of indoles.

Protocol 3: Palladium-Catalyzed Acylation of Free (N-H) Indoles with Nitriles

This protocol outlines an efficient palladium-catalyzed synthesis of 3-acylindoles from free (N-H) indoles and nitriles. This method avoids the use of stoichiometric amounts of Lewis acids and offers a valuable alternative for the synthesis of 3-aroylindoles.[6]

Experimental Protocol

General Procedure:

  • In a reaction vessel, combine the free (N-H) indole (1.0 mmol), the nitrile (1.2 mmol), Pd(OAc)₂ (5 mol%), and 2,2'-bipyridine (10 mol%).

  • Add d-(+)-camphorsulfonic acid (20 mol%) as an additive.

  • The reaction is carried out in a suitable solvent (e.g., toluene) under an inert atmosphere.

  • The mixture is heated at a specified temperature (e.g., 120 °C) for 12-24 hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated.

  • The residue is then subjected to aqueous work-up, which involves hydrolysis of the intermediate ketimine.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Purification by column chromatography on silica gel provides the pure 3-aroylindole.

  • The product is characterized by spectroscopic methods.

Data Presentation

Table 3: Palladium-Catalyzed Acylation of Indoles with Nitriles

EntryIndole DerivativeNitrileYield (%)Reference
1IndoleBenzonitrile85[6]
25-Methoxyindole4-Chlorobenzonitrile78[6]
32-MethylindoleAcetonitrile72[6]
4Indole3-Cyanopyridine80[6]

Workflow Diagram

Protocol3_Workflow Protocol 3: Palladium-Catalyzed Acylation Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Combine Indole, Nitrile, Pd(OAc)₂, Bipyridine, and Additive in Solvent heat Heat at 120°C (12-24h) start->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete evap Solvent Evaporation cool->evap hydrolysis Aqueous Work-up (Hydrolysis) evap->hydrolysis extract Extraction hydrolysis->extract purify Column Chromatography extract->purify end Pure 3-Aroylindole purify->end

Caption: Workflow for the Pd-catalyzed acylation of indoles with nitriles.

Biological Significance and Signaling Pathways

3-Aroylindoles have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[2]

Signaling Pathway Diagram

Signaling_Pathway Mechanism of Action of 3-Aroylindole Tubulin Inhibitors cluster_drug Drug Action cluster_cellular Cellular Events cluster_outcome Cellular Outcome drug 3-Aroylindole Derivative tubulin β-Tubulin (Colchicine Binding Site) drug->tubulin Binds to polymerization Tubulin Polymerization tubulin->polymerization Inhibits microtubules Microtubule Formation polymerization->microtubules Prevents spindle Mitotic Spindle Assembly microtubules->spindle Disrupts g2m G2/M Phase Arrest spindle->g2m Leads to apoptosis Apoptosis g2m->apoptosis Induces

Caption: Simplified signaling pathway of 3-aroylindoles as tubulin inhibitors.

References

In Vivo Studies of 3-Bromo-7-(4-bromobenzoyl)indole: Currently No Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, no specific in vivo studies involving the compound 3-Bromo-7-(4-bromobenzoyl)indole have been identified.

Our extensive review, aimed at compiling detailed application notes and protocols for research scientists and drug development professionals, found no published research detailing the use of this compound in animal models or any living organisms. Consequently, there is no quantitative data, experimental protocols, or established signaling pathways related to the in vivo activity of this specific molecule to report at this time.

The search included queries for the compound's synthesis and biological activity, in vivo efficacy, and animal studies, as well as broader searches for related 7-benzoyl-3-bromoindole derivatives. The inquiries did not yield any relevant results that would allow for the creation of the requested detailed documentation, including data tables and visualizations.

Researchers, scientists, and drug development professionals interested in the potential in vivo applications of this compound should consider this lack of public information as a significant knowledge gap. Any future research involving this compound would be novel and would need to establish its foundational pharmacokinetic, pharmacodynamic, and toxicological profiles through rigorous in vivo experimentation.

We will continue to monitor for any emerging data on this compound and will provide updates as information becomes available.

Application Notes and Protocols for Determining the Biological Activity of 3-Bromo-7-(4-bromobenzoyl)indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are a significant class of heterocyclic compounds known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This document provides a comprehensive guide to utilizing various cell-based assays for characterizing the biological activity of the novel compound, 3-Bromo-7-(4-bromobenzoyl)indole. The following protocols are designed to assess its cytotoxic potential, effects on programmed cell death (apoptosis), influence on cell cycle progression, and its impact on key cellular signaling pathways.

Assessment of Cytotoxicity and Cell Viability

A fundamental first step in characterizing a new compound is to determine its effect on cell viability. These assays help establish a dose-response relationship and identify the concentration range for subsequent, more detailed mechanistic studies.

MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the different concentrations of the compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0.198.5 ± 2.195.3 ± 3.492.1 ± 2.8
192.3 ± 3.585.1 ± 4.278.5 ± 3.9
1075.6 ± 4.155.2 ± 5.140.3 ± 4.5
5040.2 ± 3.820.7 ± 3.210.1 ± 2.1
10015.8 ± 2.55.4 ± 1.92.3 ± 0.8
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[3]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Data Presentation:

Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0.12.3 ± 0.85.1 ± 1.28.2 ± 1.5
18.1 ± 1.515.4 ± 2.122.7 ± 2.8
1024.9 ± 3.245.8 ± 4.560.1 ± 5.2
5060.3 ± 5.179.8 ± 6.389.5 ± 5.9
10085.1 ± 6.894.2 ± 5.497.8 ± 4.3

Experimental Workflow for Cytotoxicity Assays

G cluster_setup Experimental Setup cluster_mtt MTT Assay cluster_ldh LDH Assay seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat incubate Incubate (24, 48, 72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt collect_sup Collect Supernatant incubate->collect_sup solubilize Solubilize Formazan add_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt ldh_reaction Perform LDH Reaction collect_sup->ldh_reaction read_ldh Read Absorbance (490nm) ldh_reaction->read_ldh

Caption: Workflow for assessing cell viability and cytotoxicity.

Investigation of Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process in development and disease. Many anticancer drugs function by inducing apoptosis in cancer cells.[4]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[5]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry.

Data Presentation:

Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control)95.2 ± 2.52.1 ± 0.52.7 ± 0.6
1070.3 ± 4.115.8 ± 2.313.9 ± 2.1
5035.6 ± 3.840.2 ± 3.524.2 ± 2.9
10010.1 ± 1.955.7 ± 4.234.2 ± 3.7
Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the final stages of apoptosis.[6]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the compound.

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate to each well.

  • Incubation: Incubate for 1 hour at room temperature.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the number of viable cells (determined by a parallel viability assay).

Data Presentation:

Concentration (µM)Fold Increase in Caspase-3/7 Activity
0 (Control)1.0 ± 0.1
102.5 ± 0.3
505.8 ± 0.6
1009.2 ± 1.1

Experimental Workflow for Apoptosis Assays

G cluster_setup Experimental Setup cluster_annexin Annexin V/PI Staining cluster_caspase Caspase-3/7 Assay seed Seed Cells treat Treat with Compound seed->treat incubate Incubate treat->incubate harvest Harvest Cells incubate->harvest add_reagent Add Caspase-3/7 Reagent incubate->add_reagent stain Stain with Annexin V-FITC & PI harvest->stain flow Analyze by Flow Cytometry stain->flow read_lum Read Luminescence add_reagent->read_lum G start Seed & Treat Cells harvest Harvest Cells start->harvest fix Fix in Ethanol harvest->fix stain Stain with Propidium Iodide & RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) IKK IKK Complex receptor->IKK Signal IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB NF-κB IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binds to gene Gene Expression DNA->gene Transcription G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nuc ERK ERK->ERK_nuc Translocation TF Transcription Factors ERK_nuc->TF Activates gene Gene Expression TF->gene Transcription

References

Application Notes: Protocols for the Derivatization of 3-Bromo-7-(4-bromobenzoyl)indole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The compound 3-Bromo-7-(4-bromobenzoyl)indole serves as a versatile intermediate for the synthesis of a diverse library of novel molecules. The presence of a bromine atom at the 3-position of the indole ring offers a reactive handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) for drug discovery programs.

This document provides detailed protocols for three common and powerful derivatization methods: Suzuki-Miyaura coupling for carbon-carbon bond formation, Buchwald-Hartwig amination for carbon-nitrogen bond formation, and Sonogashira coupling for carbon-carbon triple bond formation. These methods are broadly applicable and tolerant of many functional groups.[3][4]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron species, such as a boronic acid or ester, to form a carbon-carbon bond.[5][6] It is a robust and widely used method for synthesizing biaryl compounds, styrenes, and polyolefins under mild conditions.[4][5]

Experimental Protocol:
  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired aryl or vinyl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

    • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%) or a pre-catalyst system like Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos, XPhos).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition:

    • Add a degassed solvent system. A mixture of an organic solvent and an aqueous solution is common, such as 1,4-dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio).[4]

  • Reaction Execution:

    • Heat the reaction mixture with vigorous stirring to a temperature ranging from 80°C to 110°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Workup and Purification:

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired derivatized indole.

Data Presentation: Suzuki-Miyaura Coupling
Coupling Partner (R-B(OH)₂)Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10085-95
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O9080-92
Pyridine-3-boronic acidPdCl₂(dppf)Cs₂CO₃DMF11075-88
Vinylboronic acid pinacol esterPd(PPh₃)₄Na₂CO₃THF/H₂O8070-85

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides and amines.[7][8] This reaction is highly versatile, allowing for the coupling of a wide variety of primary and secondary amines with aryl halides, including electron-rich and electron-poor systems.[3][7]

Experimental Protocol:
  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, add a palladium pre-catalyst (e.g., G3-XPhos, 2-5 mol%) and a suitable phosphine ligand to an oven-dried Schlenk flask.

    • Add this compound (1.0 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 eq).[9]

  • Reagent Addition:

    • Add the desired primary or secondary amine (1.1-1.3 eq).

    • Add an anhydrous, degassed solvent such as toluene, 1,4-dioxane, or THF.[9]

  • Reaction Execution:

    • Seal the flask and heat the reaction mixture with stirring to a temperature between 80°C and 120°C.

    • Monitor the reaction for completion using TLC or LC-MS (typically 4-24 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the N-substituted indole derivative.

Data Presentation: Buchwald-Hartwig Amination
Amine Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10088-96
AnilineG3-XPhosK₃PO₄1,4-Dioxane11082-90
BenzylaminePd(OAc)₂ / BINAPCs₂CO₃Toluene10085-93
Ammonia (equivalent)G3-JosiphosLiHMDSTHF8070-80

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[11] This reaction is exceptionally useful for the synthesis of substituted alkynes and is conducted under mild, often room temperature, conditions.[10][11]

Experimental Protocol:
  • Reaction Setup:

    • To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (1-3 mol%).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Reagent Addition:

    • Add an anhydrous, degassed amine solvent, such as triethylamine (TEA) or diisopropylamine (DIPA), which also acts as the base.

    • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or with gentle heating (40-60°C) if necessary.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-12 hours.

  • Workup and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the amine hydrochloride salt.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

    • Purify the crude product by flash column chromatography to isolate the alkynyl-substituted indole.

Data Presentation: Sonogashira Coupling

| Alkyne Coupling Partner | Catalyst System | Base/Solvent | Temp (°C) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | 25 | 90-98 | | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | 25 | 88-95 | | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Triethylamine | 40 | 85-94 | | Propargyl alcohol | Pd(OAc)₂ / XPhos / CuI | Piperidine | 50 | 80-90 |

Visualizations

G General Workflow for Cross-Coupling Derivatization A Reaction Setup (Substrate, Reagents, Catalyst) B Reaction Execution (Solvent, Heat, Inert Atm.) A->B C Reaction Workup (Quenching, Extraction) B->C D Purification (Chromatography) C->D E Analysis & Characterization (NMR, MS) D->E

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

G Inhibition of NF-κB Signaling by Indole Derivatives cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS External Stimulus (e.g., LPS) Receptor Toll-like Receptor LPS->Receptor IKK IKK Complex Receptor->IKK Activates NFKB_I_complex p50/p65-IκBα (Inactive) IKK->NFKB_I_complex Phosphorylates IκBα (leading to degradation) NFKB_active p50/p65 (Active) NFKB_I_complex->NFKB_active Releases Genes Transcription of Pro-inflammatory Genes NFKB_active->Genes Translocates & Activates Inhibitor Indole Derivative Inhibitor->IKK Inhibits

Caption: Potential mechanism of action for bioactive indole derivatives.[12]

References

Troubleshooting & Optimization

solubility issues with 3-Bromo-7-(4-bromobenzoyl)indole in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered with 3-Bromo-7-(4-bromobenzoyl)indole in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

A1: this compound is a chemical compound with the molecular formula C15H9Br2NO.[1][2] Key properties are summarized in the table below. Understanding these properties is crucial when preparing solutions and designing experiments.

PropertyValueReference
CAS Number 1279501-08-4[1][2]
Molecular Formula C15H9Br2NO[1][2]
Molecular Weight 379.05 g/mol [2]
Synonyms (3-Bromo-1H-indol-7-yl)(4-bromophenyl)methanone[1][2]
Appearance Neat (form may vary)[1]
Storage 2-8°C Refrigerator[2]

Q2: Is this compound expected to be soluble in DMSO?

A2: Generally, indole derivatives are soluble in DMSO, which is a common solvent for preparing stock solutions for biological assays.[3] However, heterocyclic compounds, particularly those with aromatic systems and heteroatoms, can sometimes exhibit limited solubility in DMSO.[4][5] The presence of two bromine atoms and a carbonyl group in the structure of this compound may influence its solubility.

Q3: Why is my this compound not dissolving in DMSO?

A3: Several factors can contribute to poor solubility of this compound in DMSO:

  • Compound Form: The physical state of the compound significantly impacts solubility. Amorphous material tends to dissolve more readily than a crystalline solid, which is in a lower energy state and less soluble.[6]

  • Water Contamination: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water in DMSO can significantly decrease the solubility of many organic compounds.[6]

  • Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit in DMSO.

  • Temperature: Solubility is temperature-dependent. Dissolution may be slow at room temperature.

  • Compound Purity: Impurities can sometimes enhance or hinder solubility.[6]

Q4: Can freeze-thaw cycles affect the solubility of my stock solution?

A4: Yes, repeated freeze-thaw cycles can negatively impact the stability of your stock solution. These cycles can promote the crystallization of the compound out of solution, making it difficult to redissolve.[6] Once a compound crystallizes, it is in a more stable, lower-energy state and will be less soluble.[6]

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound in DMSO, follow these troubleshooting steps.

G start Start: Solubility Issue (Compound won't dissolve) check_dmso Step 1: Verify DMSO Quality - Use anhydrous/dry DMSO - Use a fresh, unopened bottle if possible start->check_dmso check_form Step 2: Assess Compound Form - Is it crystalline or amorphous? - Amorphous is more soluble check_dmso->check_form heat_vortex Step 3: Gentle Heating & Agitation - Warm to 37-50°C - Vortex or sonicate check_form->heat_vortex check_concentration Step 4: Evaluate Concentration - Is the target concentration too high? - Try a more dilute solution heat_vortex->check_concentration success Success: Compound Dissolved check_concentration->success Soluble failure Persistent Issue: Consider alternative strategies check_concentration->failure Insoluble

Caption: Troubleshooting workflow for solubility issues.

Detailed Steps:

  • Verify DMSO Quality: Ensure you are using high-purity, anhydrous (dry) DMSO. If your stock of DMSO is old or has been opened frequently, it may have absorbed atmospheric water. Try using a fresh, sealed bottle of anhydrous DMSO.

  • Gentle Heating: Gently warm the solution to a temperature between 37°C and 50°C. This can increase the kinetic energy and help overcome the energy barrier for dissolution. Do not overheat, as it may risk degrading the compound.

  • Mechanical Agitation: Use a vortex mixer or a sonicator to provide mechanical energy. Sonication can be particularly effective at breaking up solid aggregates and promoting dissolution.[6]

  • Prepare a More Dilute Solution: If the compound still does not dissolve, you may be exceeding its solubility limit. Try preparing a more dilute stock solution. It is often better to have a fully dissolved, lower concentration stock than a suspension at a higher concentration.

  • Incremental Addition: Instead of adding all the solid to the solvent at once, try adding small portions of the powder to the DMSO and ensuring each portion dissolves before adding the next.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 379.05 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 3.79 mg of the compound.

    • Calculation: 0.01 mol/L * 379.05 g/mol * 0.001 L = 0.00379 g = 3.79 mg

  • Weighing: Carefully weigh out 3.79 mg of this compound and place it into a clean, dry vial.

  • Dissolution: a. Add 1 mL of anhydrous DMSO to the vial. b. Vortex the mixture vigorously for 1-2 minutes. c. If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. d. If necessary, gently warm the vial to 37°C in a water bath or incubator and repeat vortexing/sonication.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex add_dmso->vortex sonicate 4. Sonicate (if needed) vortex->sonicate warm 5. Gentle Warming (if needed) sonicate->warm store 6. Aliquot and Store warm->store

Caption: Experimental workflow for stock solution preparation.

References

Technical Support Center: Synthesis of 3-Bromo-7-(4-bromobenzoyl)indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Bromo-7-(4-bromobenzoyl)indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common two-step approach involves the initial synthesis of the 7-(4-bromobenzoyl)indole backbone, followed by selective bromination at the 3-position of the indole ring.

Q2: What are the critical factors influencing the yield of the initial Friedel-Crafts acylation to form 7-(4-bromobenzoyl)indole?

A2: The choice and ratio of Lewis acids (e.g., AlCl₃, BCl₃), solvent, reaction temperature, and the purity of starting materials (indoline and p-bromobenzonitrile) are crucial for optimizing the yield of the Friedel-Crafts acylation step. The subsequent oxidation to the indole is also a critical yield-determining step.

Q3: Which brominating agent is recommended for the selective bromination of the indole at the 3-position?

A3: N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of indoles at the 3-position, typically providing good yields under controlled temperature conditions.[1]

Q4: How can I minimize the formation of byproducts during the bromination step?

A4: To minimize byproducts, it is essential to control the reaction temperature (typically low, e.g., -78 °C), use a high-purity brominating agent, and perform the reaction in the dark to prevent radical side reactions.[1] The stoichiometry of the brominating agent should also be carefully controlled.

Q5: What are the recommended purification techniques for the final product?

A5: Flash column chromatography on silica gel is a highly effective method for purifying this compound.[1] The choice of eluent system is critical for achieving good separation from starting materials and byproducts.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and suggested solutions.

Problem 1: Low Yield in the Synthesis of 7-(4-Bromobenzoyl)indole
Potential Cause Suggested Solution
Incomplete Friedel-Crafts AcylationEnsure anhydrous conditions and use freshly activated Lewis acids. Optimize the molar ratio of the Lewis acid to the reactants. Consider using a combination of Lewis acids, such as BCl₃ and AlCl₃, as reported for similar syntheses.[2]
Inefficient Oxidation of the Indoline IntermediateThe choice of oxidizing agent is critical. The use of self-made active manganese dioxide has been reported to significantly increase the yield of 7-(p-bromobenzoyl)indole to as high as 92.4%.[3] Ensure the activity of the MnO₂ used.
Suboptimal Reaction TemperatureFor the Friedel-Crafts acylation, the reaction may require heating. For the oxidation step, the optimal temperature will depend on the oxidizing agent used.
Impure Starting MaterialsUse high-purity indoline and 4-bromobenzonitrile for the initial acylation reaction.
Problem 2: Low Yield or Multiple Products in the 3-Bromination Step
Potential Cause Suggested Solution
Over-bromination or Side ReactionsCarefully control the stoichiometry of the brominating agent (e.g., NBS), typically using a slight excess. Perform the reaction at low temperatures (e.g., -78°C) and in the dark to prevent the formation of multiple brominated species and other side products.[1]
Decomposition of the Starting Material or ProductThe indole ring can be sensitive to acidic conditions. Ensure the reaction workup is performed promptly and under neutral or slightly basic conditions. The product, 3-bromoindole derivatives, can be unstable, so immediate purification after workup is recommended.[1]
Inactive Brominating AgentUse freshly recrystallized N-bromosuccinimide to ensure its reactivity.[1]
Problem 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Co-elution of ImpuritiesOptimize the solvent system for flash column chromatography. A gradient elution might be necessary to separate the desired product from closely related impurities.
Product Instability on Silica GelSome 3-bromoindoles can be unstable on silica gel.[1] In such cases, minimizing the time the compound spends on the column is crucial. Alternatively, other purification methods like preparative HPLC could be considered.

Experimental Protocols

Synthesis of 7-(4-bromobenzoyl)indole (Illustrative)

This protocol is based on a similar synthesis of 7-(p-bromobenzoyl)indole.[2][3]

  • Friedel-Crafts Acylation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve indoline and 4-bromobenzonitrile in a suitable anhydrous solvent (e.g., toluene).

  • Cool the mixture in an ice bath and slowly add the Lewis acids (e.g., a combination of BCl₃ and AlCl₃).

  • After the addition, warm the reaction mixture to the appropriate temperature and stir for the required duration.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding it to a mixture of ice and water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 7-(4-bromobenzoyl)indoline.

  • Oxidation: Dissolve the crude 7-(4-bromobenzoyl)indoline in a suitable solvent (e.g., dichloromethane).

  • Add an activated oxidizing agent, such as manganese dioxide (MnO₂). A significant increase in yield (up to 92.4%) has been reported with self-made active MnO₂.[3]

  • Stir the mixture at the appropriate temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the oxidizing agent.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield 7-(4-bromobenzoyl)indole.

Synthesis of this compound

This protocol is adapted from a general procedure for the 3-bromination of a protected indole.[1]

  • Dissolve 7-(4-bromobenzoyl)indole in an anhydrous solvent (e.g., THF) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of N-bromosuccinimide (NBS) in the same anhydrous solvent. It is recommended to use freshly recrystallized NBS.[1]

  • Add the NBS solution dropwise to the cooled indole solution. Stir the reaction mixture in the dark at -78 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, allow the reaction to warm to room temperature.

  • Add hexane and a small amount of pyridine, then filter the suspension through a Celite pad.

  • Concentrate the filtrate under reduced pressure.

  • Immediately purify the crude residue by flash column chromatography on silica gel to obtain this compound. Prompt purification is crucial as 3-bromoindoles can be unstable.[1]

Data Presentation

Table 1: Comparison of Oxidizing Agents for the Synthesis of 7-(4-bromobenzoyl)indole

Oxidizing AgentReported YieldReference
Standard MnO₂~85%[3] (as mentioned in the patent for a similar reaction)
Self-made Active MnO₂92.4%[3]

Table 2: Reaction Conditions for 3-Bromination of Indole Derivatives

ParameterRecommended ConditionReference
Brominating AgentN-Bromosuccinimide (NBS)[1]
SolventTetrahydrofuran (THF)[1]
Temperature-78 °C[1]
AtmosphereInert (e.g., Argon)[1]
PurificationFlash Chromatography[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 7-(4-bromobenzoyl)indole cluster_step2 Step 2: 3-Bromination start1 Indoline + 4-Bromobenzonitrile fc_reaction Friedel-Crafts Acylation (Lewis Acids, Toluene) start1->fc_reaction indoline_intermediate 7-(4-bromobenzoyl)indoline fc_reaction->indoline_intermediate oxidation Oxidation (Active MnO₂) indoline_intermediate->oxidation product1 7-(4-bromobenzoyl)indole oxidation->product1 start2 7-(4-bromobenzoyl)indole product1->start2 Intermediate Product bromination Bromination (NBS, THF, -78°C) start2->bromination crude_product Crude this compound bromination->crude_product purification Flash Chromatography crude_product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product low_yield_step1 Low Yield in Step 1? start->low_yield_step1 low_yield_step2 Low Yield in Step 2? low_yield_step1->low_yield_step2 No solution_step1 Check Lewis Acids Optimize Oxidation (Active MnO₂) Verify Starting Material Purity low_yield_step1->solution_step1 Yes purification_issue Purification Issues? low_yield_step2->purification_issue No solution_step2 Control Temperature (-78°C) Use Fresh NBS Run in Dark Prompt Workup low_yield_step2->solution_step2 Yes solution_purification Optimize Eluent System Minimize Time on Silica Consider Prep-HPLC purification_issue->solution_purification Yes

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: 3-Bromo-7-(4-bromobenzoyl)indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Bromo-7-(4-bromobenzoyl)indole in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to keep the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture. For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at -20°C or -80°C in a tightly capped vial, and the stability under these conditions should be verified.

Q2: In which common laboratory solvents is this compound soluble?

Q3: What are the potential degradation pathways for this compound in solution?

Indole derivatives can be susceptible to degradation through several mechanisms:

  • Oxidation: The indole ring is electron-rich and can be prone to oxidation, especially when exposed to air, light, or oxidizing agents. This can lead to the formation of various oxidized species.

  • Hydrolysis: Depending on the pH of the solution, the benzoyl moiety could be susceptible to hydrolysis, although this is generally less common for amides compared to esters under neutral conditions.

  • Photodegradation: Exposure to UV or visible light can induce degradation of indole-containing compounds.[1]

Q4: How can I monitor the stability of this compound in my experimental solution?

The stability of the compound in solution can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection. A stability-indicating method is one that can separate the intact compound from its degradation products, allowing for accurate quantification of the parent compound over time.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Solution

Symptom: A freshly prepared solution of this compound shows a significant decrease in the parent compound peak area when analyzed by HPLC shortly after preparation.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Solvent-Induced Degradation The chosen solvent may be reacting with the compound. Test the stability in alternative solvents of different polarities and proticities (e.g., acetonitrile, THF).
pH Instability The pH of the solution may be promoting hydrolysis or other degradation pathways. Buffer the solution to a neutral pH (around 7) and assess stability.
Oxidation The compound may be sensitive to dissolved oxygen. Prepare solutions using degassed solvents and consider blanketing the solution with an inert gas like nitrogen or argon.
Light Sensitivity The compound may be photolabile. Protect the solution from light by using amber vials or covering the container with aluminum foil.[1]
Issue 2: Appearance of Unknown Peaks in Chromatogram

Symptom: Upon analysis of a solution containing this compound, several new, unidentified peaks are observed in the chromatogram that were not present at the time of preparation.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Forced Degradation The experimental conditions (e.g., elevated temperature, exposure to acidic/basic conditions) may be causing the compound to degrade. It is recommended to conduct a forced degradation study to identify potential degradation products.
Interaction with Other Components The compound may be reacting with other components in the solution (e.g., other reagents, formulation excipients). Analyze the stability of the compound in simpler solutions to isolate the cause.
Impurity in Starting Material The new peaks may be impurities that were present in the solid material and are now more apparent. Re-evaluate the purity of the starting material.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][3][4]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 24 hours.

    • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for 24 hours. A control sample should be wrapped in aluminum foil.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV and compare the chromatograms to a control sample (stored at -20°C and protected from light).

Data Presentation:

Stress Condition% DegradationNumber of Degradation Products
0.1 M HCl, 60°C, 24h
0.1 M NaOH, 60°C, 24h
3% H₂O₂, RT, 24h
80°C, 24h
Photolytic (UV/Vis), 24h

Note: The actual % degradation and number of products will need to be determined experimentally.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution of this compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Degradation (80°C) Stock->Thermal Photo Photodegradation (UV/Vis Light) Stock->Photo Analysis HPLC-UV Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation (Identify Degradants, Determine Pathways) Analysis->Data Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Issue Compound Instability in Solution Solvent Solvent Reactivity Issue->Solvent pH pH Effects Issue->pH Oxidation Oxidation Issue->Oxidation Light Photodegradation Issue->Light ChangeSolvent Change Solvent Solvent->ChangeSolvent Buffer Buffer Solution pH->Buffer Inert Use Inert Atmosphere Oxidation->Inert ProtectLight Protect from Light Light->ProtectLight

References

Technical Support Center: 3-Aroylindole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during 3-aroylindole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of 3-aroylindoles?

A1: The most prevalent side reactions in 3-aroylindole synthesis, particularly during Friedel-Crafts acylation, are:

  • N-Acylation: The acyl group attaches to the nitrogen atom of the indole ring (position 1) instead of the carbon at position 3, forming an N-aroylindole.

  • 1,3-Diacylation: Acylation occurs at both the nitrogen (position 1) and the C3 position, resulting in a di-acylated indole.[1]

  • Polymerization: Under strongly acidic conditions, indoles can polymerize, leading to a complex mixture of products and low yields of the desired 3-aroylindole.[1]

  • Formation of N-Hydroxy-3-aroylindoles: In certain synthetic routes, such as those involving nitrosoarenes, N-hydroxy-3-aroylindoles can be formed as a side product.

Q2: What factors influence the regioselectivity (C3 vs. N1 acylation) of indole?

A2: The regioselectivity of indole acylation is influenced by several factors:

  • Nature of the Lewis Acid: The choice of Lewis acid catalyst plays a crucial role. Stronger Lewis acids like AlCl₃ can lead to a mixture of products or decomposition, while milder Lewis acids such as Et₂AlCl or Y(OTf)₃ can favor C3 acylation.[2]

  • Reaction Conditions: Temperature and solvent can affect the reaction outcome. For instance, some methods utilize microwave irradiation to achieve high regioselectivity in a short time.[1][3]

  • Protecting Groups: The use of an N-protecting group, such as a phenylsulfonyl group, can effectively block N-acylation and direct the acylation to the C3 position. However, this necessitates additional protection and deprotection steps.

  • Acylating Agent: The reactivity of the acylating agent (e.g., acyl chloride vs. anhydride) can also impact the product distribution.

Q3: How can I minimize the formation of N-acylated and di-acylated side products?

A3: To minimize N-acylation and di-acylation, consider the following strategies:

  • Use of Milder Lewis Acids: Employing catalysts like diethylaluminum chloride (Et₂AlCl) or yttrium triflate (Y(OTf)₃) can promote selective C3 acylation without the need for N-H protection.[2][3]

  • N-H Protection: Protecting the indole nitrogen with a suitable group like phenylsulfonyl ensures exclusive C3 acylation. The protecting group can be subsequently removed by base hydrolysis.

  • Optimization of Reaction Conditions: Carefully controlling the reaction temperature and using appropriate solvents, such as an ionic liquid like [BMI]BF₄, can enhance regioselectivity.[1][3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of 3-aroylindole - Competing side reactions (N-acylation, di-acylation, polymerization).- Incomplete reaction.- Decomposition of starting material or product.- Optimize the choice and amount of Lewis acid catalyst.- Consider using an N-protecting group.- Monitor the reaction closely by TLC to determine the optimal reaction time.- Use milder reaction conditions (e.g., lower temperature).
Multiple spots on TLC, indicating a mixture of products - Formation of N-aroylindole and/or 1,3-diaroylindole.- Presence of unreacted starting materials.- Polymerization of indole.- Adjust the stoichiometry of the reagents.- Change the Lewis acid to a more selective one (e.g., Et₂AlCl).- Purify the starting indole to remove any impurities that might catalyze side reactions.
Product is a dark, tar-like substance - Polymerization of the indole under harsh acidic conditions.- Use a milder Lewis acid.- Add the Lewis acid slowly and at a low temperature.- Reduce the reaction time.
Difficulty in purifying the 3-aroylindole - Co-elution of side products with the desired product.- Optimize the chromatographic conditions (e.g., solvent system, gradient).- Consider recrystallization as an alternative or additional purification step.

Quantitative Data

The choice of catalyst significantly impacts the yield and regioselectivity of the Friedel-Crafts acylation of indole. The following table summarizes the performance of various metal triflates in the propionylation of indole.

Catalyst (1 mol%)Conversion (%)Selectivity (N1/C3/Di)Yield of 3-propionylindole (%)
Y(OTf)₃ 100 0/100/0 85
Sc(OTf)₃1000/100/081
Yb(OTf)₃1000/100/079
La(OTf)₃1000/100/078
Sm(OTf)₃1000/100/077
Nd(OTf)₃1000/100/076
Gd(OTf)₃1000/100/075
Eu(OTf)₃1000/100/074
Cu(OTf)₂1000/100/073
In(OTf)₃1000/100/073
Dy(OTf)₃980/100/072
Ho(OTf)₃950/100/070
Pr(OTf)₃850/100/065
Bi(OTf)₃750/100/060

Reaction Conditions: Indole (1 mmol), propionic anhydride (1 equiv.), catalyst (1 mol%), microwave irradiation at 120 °C for 5 min.[1][3]

Experimental Protocols

Protocol 1: Regioselective 3-Acylation of Indole using Diethylaluminum Chloride

This protocol describes a general method for the selective acylation of indoles at the 3-position without the need for N-H protection.[2]

Materials:

  • Indole

  • Acyl chloride

  • Diethylaluminum chloride (Et₂AlCl) in a suitable solvent (e.g., hexane)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of indole (1.0 mmol) in dry CH₂Cl₂ (5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of Et₂AlCl (1.1 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the acyl chloride (1.1 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aroylindole.

Visualizations

Reaction Pathways in Indole Acylation

The following diagrams illustrate the competing reaction pathways during the Friedel-Crafts acylation of indole.

G cluster_main Desired C3-Acylation Pathway cluster_side1 N-Acylation Side Reaction cluster_side2 Di-Acylation Side Reaction indole_c3 Indole intermediate_c3 Wheland Intermediate (at C3) indole_c3->intermediate_c3 + Acylium Ion acylium_c3 Acylium Ion (R-C=O+) product_c3 3-Aroylindole intermediate_c3->product_c3 - H+ indole_n1 Indole product_n1 N-Aroylindole indole_n1->product_n1 + Acylium Ion, -H+ acylium_n1 Acylium Ion (R-C=O+) product_n1_di N-Aroylindole product_di 1,3-Di-aroylindole product_n1_di->product_di + Acylium Ion, -H+ acylium_di Acylium Ion (R-C=O+)

Caption: Competing pathways in indole acylation.

Experimental Workflow for Regioselective 3-Aroylindole Synthesis

This workflow outlines the key steps for achieving high regioselectivity in the synthesis of 3-aroylindoles.

G start Start reagents Indole + Acylating Agent + Milder Lewis Acid (e.g., Et2AlCl) start->reagents reaction Reaction under Inert Atmosphere (0°C to RT) reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup (e.g., NaHCO3 quench) monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification product Pure 3-Aroylindole purification->product

Caption: Workflow for selective 3-aroylindole synthesis.

References

purification of 3-Bromo-7-(4-bromobenzoyl)indole from crude reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Bromo-7-(4-bromobenzoyl)indole from a crude reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for purifying this compound are flash column chromatography and recrystallization. The choice between these methods depends on the impurity profile and the desired final purity.

Q2: What are the likely impurities in a crude reaction mixture of this compound?

A2: Common impurities may arise from the starting materials and side reactions. Given that the synthesis likely involves a Friedel-Crafts acylation of 3-bromoindole, potential impurities include:

  • Unreacted 3-bromoindole: The starting material for the acylation.

  • Unreacted 4-bromobenzoyl chloride or 4-bromobenzoic anhydride: The acylating agent.

  • Polysubstituted byproducts: Additional acylation on the indole ring.

  • Isomers: Acylation at different positions of the indole ring.

  • Residual catalyst: For example, aluminum chloride (AlCl₃) from a Friedel-Crafts reaction.

Q3: What is a recommended starting point for a solvent system in flash column chromatography?

A3: A common solvent system for compounds of moderate polarity is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Based on protocols for similar compounds, a good starting point is a gradient of ethyl acetate in hexanes, for example, starting from 5% ethyl acetate and gradually increasing the polarity. A patent for the related compound 7-(p-bromobenzoyl)indol-2-one suggests a petroleum ether:ethyl acetate mixture in a 1:2 to 1:3 ratio, indicating that a higher polarity might be needed.[1]

Q4: Which solvents are suitable for the recrystallization of this compound?

A4: The ideal solvent for recrystallization will dissolve the compound well at elevated temperatures but poorly at room temperature. For substituted indoles and aromatic ketones, suitable solvents to screen include:

  • Alcohols (e.g., ethanol, methanol, isopropanol)

  • Ketones (e.g., acetone)

  • Esters (e.g., ethyl acetate)

  • Chlorinated solvents (e.g., dichloromethane)

  • Aromatic hydrocarbons (e.g., toluene)

  • Mixtures of the above solvents with a non-solvent like hexanes or water.

Experimental Protocols

Flash Column Chromatography Protocol

This protocol is a general guideline and should be optimized based on preliminary Thin Layer Chromatography (TLC) analysis.

  • Slurry Preparation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to the dissolved sample and concentrate the mixture under reduced pressure to obtain a dry, free-flowing powder. This is known as "dry loading."

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure to obtain the purified solid.

Recrystallization Protocol
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a potential recrystallization solvent dropwise while heating and stirring until the solid just dissolves.

    • Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. The ideal solvent will result in good crystal formation upon cooling.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Recommended Solvent Systems for Flash Column Chromatography

Polarity of CompoundRecommended Starting Solvent SystemNotes
Nonpolar5% Ethyl Acetate / HexanesGradually increase the percentage of ethyl acetate.
Moderately Polar10-50% Ethyl Acetate / HexanesA common starting point for many organic compounds.[2][3]
Polar5% Methanol / DichloromethaneUse with caution as methanol can dissolve silica gel at higher concentrations.[2][3]

Table 2: Common Solvents for Recrystallization Screening

Solvent ClassExamplesPotential for Use
AlcoholsMethanol, EthanolGood for moderately polar compounds.
EstersEthyl AcetateOften a good choice for a variety of organic solids.
KetonesAcetoneCan be effective, but its low boiling point requires care.
Aromatic HydrocarbonsTolueneSuitable for less polar, aromatic compounds.
Chlorinated SolventsDichloromethaneGood dissolving power, often used in solvent mixtures.
AlkanesHexanes, HeptaneTypically used as an anti-solvent in mixed solvent systems.

Troubleshooting Guides

Flash Column Chromatography Troubleshooting

Problem: The compound does not move from the baseline.

  • Possible Cause: The solvent system is not polar enough.

  • Solution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). If necessary, switch to a more polar solvent system, such as methanol in dichloromethane.

Problem: All compounds elute together at the solvent front.

  • Possible Cause: The solvent system is too polar.

  • Solution: Start with a much less polar mobile phase, such as pure hexanes or a very low percentage of ethyl acetate in hexanes.

Problem: The separation is poor, with significant overlap between the product and impurities.

  • Possible Cause 1: The chosen solvent system is not providing adequate resolution.

  • Solution 1: Try a different solvent system. For example, if using ethyl acetate/hexanes, try dichloromethane/hexanes or ether/hexanes.

  • Possible Cause 2: The column was overloaded with the crude mixture.

  • Solution 2: Use a larger column or reduce the amount of crude material being purified.

Recrystallization Troubleshooting

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause: The solvent is not a good choice for dissolving the compound.

  • Solution: Try a different solvent with a polarity more similar to the compound.

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound.

  • Solution 1: Choose a solvent with a lower boiling point.

  • Possible Cause 2: The solution is supersaturated, or cooling is too rapid.

  • Solution 2: Add a small amount more solvent, reheat to dissolve, and allow for slower cooling. Scratching the inside of the flask with a glass rod can also help induce crystallization.

Problem: No crystals form upon cooling.

  • Possible Cause 1: Too much solvent was used.

  • Solution 1: Boil off some of the solvent to concentrate the solution and then allow it to cool again.

  • Possible Cause 2: The compound is very soluble in the chosen solvent even at low temperatures.

  • Solution 2: Try a different solvent in which the compound is less soluble, or add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution until it becomes slightly cloudy, then allow it to stand.

Visualizations

PurificationWorkflow Crude Crude Reaction Mixture TLC TLC Analysis Crude->TLC Decision Good Separation? TLC->Decision Column Flash Column Chromatography Decision->Column Yes Recrystallization Recrystallization Decision->Recrystallization No Pure Pure Product Column->Pure Recrystallization->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingColumn start Column Chromatography Issue no_movement Compound at Baseline start->no_movement too_fast Compound at Solvent Front start->too_fast poor_sep Poor Separation start->poor_sep sol_no_movement Increase Solvent Polarity no_movement->sol_no_movement sol_too_fast Decrease Solvent Polarity too_fast->sol_too_fast sol_poor_sep1 Change Solvent System poor_sep->sol_poor_sep1 sol_poor_sep2 Reduce Sample Load poor_sep->sol_poor_sep2

Caption: Troubleshooting guide for flash column chromatography.

References

Technical Support Center: Crystallization of 3-Bromo-7-(4-bromobenzoyl)indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 3-Bromo-7-(4-bromobenzoyl)indole.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

Q2: Which solvent systems are recommended for the crystallization of indole derivatives?

The choice of solvent is critical for successful crystallization. For indole derivatives, a common approach is to use a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Mixed solvent systems, such as methanol and water, have been shown to be effective for the crystallization of indole.[4] For brominated compounds, chlorinated solvents or mixtures with alkanes like hexane are also frequently employed. It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal system.

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling process is too rapid. To address this, you can try the following:

  • Increase the solvent volume: Add more of the primary solvent to reduce the concentration.

  • Slow down the cooling rate: Allow the solution to cool to room temperature slowly before placing it in a cold bath.

  • Use a co-solvent: Introduce a solvent in which the compound is less soluble to gently induce crystallization.

Q4: The crystal yield is very low. How can I improve it?

A low yield can be due to several factors.[5] Consider these troubleshooting steps:

  • Optimize solvent volume: Using too much solvent will result in a significant portion of the compound remaining in the mother liquor. Try to use the minimum amount of hot solvent required to fully dissolve the compound.

  • Cool to a lower temperature: Ensure the crystallization mixture is sufficiently cooled to maximize precipitation.

  • Evaporate some solvent: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration.

  • Check for incomplete reaction or impurities: Impurities can sometimes inhibit crystallization and reduce yield.

Q5: The crystals formed are very small or appear as an amorphous powder. How can I obtain larger, well-defined crystals?

The formation of small or amorphous solids is often a result of rapid precipitation. To encourage the growth of larger crystals:

  • Slow the cooling process: A slower cooling rate allows for more orderly crystal lattice formation.

  • Reduce the degree of supersaturation: Use a slightly larger volume of solvent than the minimum required for dissolution at high temperature.

  • Utilize a seed crystal: Introducing a small, pure crystal of the compound can provide a nucleation site for crystal growth.

Troubleshooting Guides

Problem: Difficulty Dissolving the Compound
Observation Potential Cause Suggested Solution
The compound does not dissolve even at elevated temperatures.The chosen solvent is inappropriate.Test a range of solvents with varying polarities. Consider using a co-solvent to increase solubility.
The compound dissolves but immediately precipitates upon removal from heat.The solution is highly supersaturated.Add a small amount of additional hot solvent until the solution remains clear for a short period after removal from the heat source.
Problem: Poor Crystal Formation
Observation Potential Cause Suggested Solution
No crystals form upon cooling.The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation.
The compound precipitates as an oil.The cooling rate is too fast or the solution is too concentrated.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
The resulting solid is amorphous or consists of very fine needles.Rapid crystallization due to high supersaturation or fast cooling.Reduce the cooling rate. Consider using a vapor diffusion or solvent-layering technique for slower crystal growth.

Experimental Protocols

General Recrystallization Protocol for this compound
  • Solvent Selection: Begin by conducting small-scale solubility tests to identify a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent. Stir and heat the mixture until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin during this process. For improved yield, the flask can then be placed in an ice bath or refrigerator.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Visualizations

Troubleshooting Crystallization Workflow

G start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals oiling_out Oiling Out? crystals->oiling_out Yes troubleshoot_no_crystals Troubleshoot Nucleation: - Evaporate solvent - Scratch flask - Add seed crystal crystals->troubleshoot_no_crystals No good_crystals Good Quality Crystals? oiling_out->good_crystals No troubleshoot_oiling Troubleshoot Oiling Out: - Reheat and add more solvent - Slow cooling rate oiling_out->troubleshoot_oiling Yes end End good_crystals->end Yes troubleshoot_quality Improve Crystal Quality: - Slow cooling rate - Use co-solvent good_crystals->troubleshoot_quality No troubleshoot_solubility Troubleshoot Solubility: - Change solvent - Increase temperature troubleshoot_no_crystals->dissolve troubleshoot_oiling->dissolve troubleshoot_quality->dissolve

Caption: A workflow diagram for troubleshooting common issues during the crystallization process.

Factors Influencing Crystallization Outcome

G cluster_params Experimental Parameters cluster_outcomes Crystallization Outcomes Solvent Solvent Choice Yield Yield Solvent->Yield Purity Purity Solvent->Purity Concentration Concentration Concentration->Yield CrystalSize Crystal Size & Habit Concentration->CrystalSize CoolingRate Cooling Rate CoolingRate->CrystalSize Impurities Impurities Impurities->Purity Impurities->CrystalSize

Caption: The relationship between key experimental parameters and the resulting crystallization outcomes.

References

preventing degradation of 3-Bromo-7-(4-bromobenzoyl)indole during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Bromo-7-(4-bromobenzoyl)indole during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound under controlled conditions. Several suppliers suggest refrigeration at 2-8°C, while for extended storage, temperatures of -20°C are advisable.[1][2] The compound should be stored in a tightly sealed container to prevent exposure to moisture and air. A dry and well-ventilated area is crucial for maintaining its integrity.[2]

Q2: I've noticed a change in the color of my stored this compound. What could be the cause?

A2: A change in color, such as yellowing or darkening, can be an indicator of degradation. Indole-containing compounds can be sensitive to light, air (oxidation), and acidic conditions. The formation of oxidized species or other degradation products can lead to discoloration. It is crucial to investigate the purity of the material if any visual changes are observed.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this molecule are not extensively documented, based on the chemistry of related indole and benzophenone compounds, several pathways are plausible. These include:

  • Oxidation: The indole ring is susceptible to oxidation, which can lead to the formation of isatin-like structures or ring-opened products.[3]

  • Hydrolysis: The benzoyl group could potentially undergo hydrolysis under strongly acidic or basic conditions, though this is generally less likely under typical storage conditions.

  • Debromination: While generally stable, the bromine atoms could be susceptible to reduction or reaction with certain nucleophiles under non-ideal storage or experimental conditions.

  • Photodegradation: Exposure to UV or visible light can promote degradation of aromatic and heterocyclic compounds.

Q4: How can I check the purity of my this compound if I suspect degradation?

A4: The most reliable method to assess the purity of your compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] These methods can separate the parent compound from any degradation products, allowing for quantification of purity. A change in the retention time or the appearance of new peaks in the chromatogram compared to a reference standard would indicate degradation.

Troubleshooting Guide

If you suspect degradation of your this compound, follow this guide to identify and resolve the issue.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to light, air (oxidation), or moisture.1. Transfer the compound to a fresh, amber glass vial. 2. Purge the headspace with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store in a desiccator at the recommended temperature (see storage conditions table). 4. Perform purity analysis (HPLC/LC-MS) to quantify the extent of degradation.
Inconsistent experimental results Degradation of the compound leading to lower effective concentration or interfering byproducts.1. Verify the purity of the stored compound using HPLC or LC-MS against a reference standard. 2. If degradation is confirmed, use a fresh, unopened batch of the compound for your experiments. 3. Review experimental protocols to ensure the compound is not exposed to harsh conditions (e.g., strong acids/bases, high temperatures for prolonged periods).
Appearance of new peaks in HPLC/LC-MS analysis Formation of degradation products.1. Attempt to identify the degradation products by mass spectrometry (MS). Common indole degradation products include oxidized species like isatin derivatives.[3] 2. Review storage conditions and handling procedures to identify the likely cause of degradation. 3. If the degradation is significant, the batch may need to be discarded.

Recommended Storage Conditions

For optimal stability, adhere to the following storage conditions:

Parameter Short-Term Storage (Weeks) Long-Term Storage (Months to Years)
Temperature 2-8°C-20°C
Atmosphere Inert gas (Argon or Nitrogen) recommendedInert gas (Argon or Nitrogen)
Container Tightly sealed amber glass vialTightly sealed amber glass vial
Environment Dry, well-ventilated, protected from lightDry, well-ventilated, protected from light

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Gradient: Start with a suitable ratio (e.g., 50% B), and increase to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 280 nm.[4]

    • Injection Volume: 10 µL.

  • Analysis:

    • Run a blank (solvent only) followed by the sample.

    • The purity can be estimated by the relative peak area of the main compound compared to the total area of all peaks.

Visualizations

degradation_pathway This compound This compound Oxidized Products (e.g., Isatin derivatives) Oxidized Products (e.g., Isatin derivatives) This compound->Oxidized Products (e.g., Isatin derivatives) Light, Air (O2) Hydrolyzed Products Hydrolyzed Products This compound->Hydrolyzed Products Strong Acid/Base Debrominated Products Debrominated Products This compound->Debrominated Products Reducing Agents

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_storage Storage cluster_analysis Purity Analysis cluster_troubleshooting Troubleshooting Store at 2-8°C (short-term) or -20°C (long-term) Store at 2-8°C (short-term) or -20°C (long-term) Prepare Sample (1 mg/mL) Prepare Sample (1 mg/mL) Store at 2-8°C (short-term) or -20°C (long-term)->Prepare Sample (1 mg/mL) Protect from light and moisture Protect from light and moisture Protect from light and moisture->Prepare Sample (1 mg/mL) HPLC Analysis (C18 Column) HPLC Analysis (C18 Column) Prepare Sample (1 mg/mL)->HPLC Analysis (C18 Column) Assess Purity by Peak Area Assess Purity by Peak Area HPLC Analysis (C18 Column)->Assess Purity by Peak Area Visual Inspection (Color Change) Visual Inspection (Color Change) Visual Inspection (Color Change)->HPLC Analysis (C18 Column) Inconsistent Results Inconsistent Results Inconsistent Results->HPLC Analysis (C18 Column) New HPLC Peaks New HPLC Peaks New HPLC Peaks->Assess Purity by Peak Area

Caption: Experimental workflow for storage and purity assessment.

troubleshooting_logic start Suspicion of Degradation check_visual Visual Inspection: Color Change? start->check_visual check_results Inconsistent Experimental Results? check_visual->check_results No run_hplc Perform HPLC/LC-MS Analysis check_visual->run_hplc Yes check_results->run_hplc Yes continue_use Continue Use check_results->continue_use No check_purity Purity within Specification? run_hplc->check_purity check_purity->continue_use Yes review_storage Review Storage & Handling check_purity->review_storage No discard Discard Batch review_storage->discard

Caption: Troubleshooting decision tree for suspected degradation.

References

Technical Support Center: Optimizing Reaction Conditions for Bromination of Indoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bromination of indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the bromination of indoles, and what are their primary applications?

A1: The choice of brominating agent is crucial for controlling the regioselectivity and efficiency of the reaction. N-Bromosuccinimide (NBS) is a widely used reagent for its mild and selective nature.[1][2][3] Other common reagents include pyridinium tribromide and elemental bromine. The selection often depends on the desired position of bromination and the sensitivity of the indole substrate.

Q2: How can I control the regioselectivity of the bromination reaction to target a specific position on the indole ring?

A2: Controlling regioselectivity is a primary challenge. The C3 position is the most nucleophilic and is often brominated first.[4] To target other positions, such as C2, C5, or C6, strategies include:

  • Protecting Groups: Introducing a protecting group at the N1 position can alter the electronic properties and steric hindrance of the indole ring, directing bromination to other positions.[2]

  • Reaction Conditions: Varying the solvent, temperature, and catalyst can influence the reaction's regioselectivity.

  • Directed Bromination: Employing directing groups on the indole nucleus can facilitate bromination at specific sites.

Q3: My brominated indole product appears to be unstable. What are the best practices for handling and storage?

A3: Some brominated indoles, particularly 3-bromoindoles, can be unstable and may decompose at room temperature.[5][6] It is recommended to store these compounds at low temperatures (e.g., 4°C) and under an inert atmosphere.[5][6] Prompt purification and use after synthesis are also advisable.

Q4: What are the common side products in indole bromination, and how can I minimize their formation?

A4: A common side reaction is the formation of oxindoles, particularly when using NBS.[4] Over-bromination, leading to di- or tri-brominated products, can also occur. To minimize these byproducts:

  • Carefully control the stoichiometry of the brominating agent.

  • Optimize the reaction temperature; lower temperatures often increase selectivity.

  • Consider the solvent system, as it can influence the reaction pathway.

Q5: What are the recommended methods for purifying brominated indoles?

A5: Flash chromatography on silica gel is a frequently employed method for the purification of brominated indoles.[1] The choice of eluent system will depend on the polarity of the specific product. Recrystallization can also be an effective purification technique for solid products.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Brominating Agent Ensure the brominating agent (e.g., NBS) is fresh and has been stored properly. NBS can degrade over time.
Incorrect Stoichiometry Carefully check the molar equivalents of the reactants. A slight excess of the brominating agent may be necessary, but a large excess can lead to side products.
Sub-optimal Temperature The reaction may require heating to proceed at a reasonable rate. Conversely, for highly reactive indoles, cooling may be necessary to prevent decomposition. Experiment with a range of temperatures.
Inappropriate Solvent The solvent can significantly impact the reaction. Common solvents for indole bromination include dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), and pyridine.[1][7][8] Try alternative solvents if the reaction is not proceeding.
Issue 2: Poor Regioselectivity / Multiple Products
Possible Cause Troubleshooting Step
Inherent Reactivity of Indole The indole ring has multiple reactive positions. To achieve regioselectivity, consider using a protecting group on the nitrogen.[2]
Reaction Conditions Favoring Multiple Isomers Adjust the reaction temperature. Lower temperatures often favor the thermodynamically more stable product.
Choice of Brominating Agent Different brominating agents can exhibit different selectivities. If NBS is not providing the desired isomer, consider alternatives like pyridinium tribromide.[8]
Presence of Activating/Deactivating Groups The substituents already present on the indole ring will influence the position of bromination. Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it.[7]

Quantitative Data Summary

Table 1: Optimization of NBS-Catalyzed Alkylation of Indole with β-Nitrostyrene (Illustrative of Reaction Optimization)

EntryNBS (mol%)SolventTemperature (°C)Yield (%)
15CH₂Cl₂4075
210CH₂Cl₂4092
315CH₂Cl₂4090
410CH₃CN4085
510Toluene4080

Data adapted from a study on NBS-catalyzed synthesis of indolyl-nitroalkanes, demonstrating the effect of catalyst loading and solvent on yield.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Indolyl-Nitroalkanes using NBS

  • To a stirred solution of the nitroalkene derivative (1 mmol) and indole (1.3 mmol) in dichloromethane (CH₂Cl₂, 2 mL), add N-bromosuccinimide (NBS) (0.1 mmol).

  • Warm the reaction mixture to 40°C with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with CH₂Cl₂ (3 x 15 mL).

  • Wash the combined organic layers with brine and dry over magnesium sulfate (MgSO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash chromatography on silica gel to obtain the pure product.[1]

Protocol 2: Regioselective C6-Bromination of Methyl Indolyl-3-acetate

This protocol involves a multi-step sequence to achieve C6-bromination:

  • Protection: Introduce electron-withdrawing substituents at the N1 and C2 positions of methyl indolyl-3-acetate to deactivate the pyrrole ring.

  • Bromination: Treat the protected indole with 8 equivalents of bromine in carbon tetrachloride (CCl₄).

  • Workup: Quench the reaction with aqueous sodium sulfite (Na₂SO₃).

  • Deprotection: Remove the protecting groups to yield methyl 6-bromoindolyl-3-acetate.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Indole Substrate reagents Choose Brominating Agent (e.g., NBS) start->reagents solvent Select Solvent (e.g., CH2Cl2) reagents->solvent mix Combine Reactants solvent->mix conditions Set Reaction Temperature mix->conditions monitor Monitor with TLC conditions->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (e.g., Chromatography) extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for the bromination of indoles.

troubleshooting_low_yield cluster_reagent Reagent Issues cluster_conditions Reaction Conditions start Low or No Product Yield inactive_reagent Check Brominating Agent Activity start->inactive_reagent wrong_stoich Verify Stoichiometry start->wrong_stoich bad_temp Optimize Temperature start->bad_temp bad_solvent Screen Solvents start->bad_solvent solution1 solution1 inactive_reagent->solution1 Use fresh reagent solution2 solution2 wrong_stoich->solution2 Recalculate and re-weigh solution3 solution3 bad_temp->solution3 Run temperature screen solution4 solution4 bad_solvent->solution4 Test alternative solvents

Caption: Troubleshooting guide for low product yield in indole bromination.

References

Technical Support Center: Synthesis of 3-Bromo-7-(4-bromobenzoyl)indole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Bromo-7-(4-bromobenzoyl)indole. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with this multi-step synthesis. Below you will find frequently asked questions (FAQs), troubleshooting guides for common issues, detailed experimental protocols, and process diagrams.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 7-(4-bromobenzoyl)indole, the precursor to the final product? A1: A prevalent method involves a two-step process starting from indoline. The first step is a Friedel-Crafts acylation of indoline with 4-bromobenzoyl chloride or 4-bromobenzonitrile using a Lewis acid catalyst, such as aluminum chloride (AlCl₃) and boron trichloride (BCl₃), to produce (4-bromophenyl)(indolin-7-yl)methanone.[1] This intermediate is then oxidized, typically with manganese dioxide (MnO₂), to yield 7-(4-bromobenzoyl)indole.[2]

Q2: Why is N-protection of the indole ring often recommended for Friedel-Crafts acylation? A2: The indole nitrogen is nucleophilic and can compete with the desired C-7 acylation, leading to the formation of N-acylated and 1,3-diacylated by-products.[3] Protecting the nitrogen (e.g., with a pivaloyl or tosyl group) can prevent these side reactions and improve the regioselectivity and yield of the desired C-7 acylated product. However, this adds extra protection and deprotection steps to the synthesis.[3][4]

Q3: What are the primary challenges in the final bromination step to produce this compound? A3: The main challenge is achieving regioselectivity. The indole ring is electron-rich and susceptible to electrophilic substitution at multiple positions. The C-3 position is generally the most nucleophilic in a free (N-H) indole, but reaction conditions must be carefully controlled to prevent over-bromination or bromination at other positions on the indole or benzoyl rings.

Q4: Are there greener alternatives to traditional Lewis acids like AlCl₃ for the acylation step? A4: Yes, research has focused on more environmentally benign catalysts. Metal triflates, such as Ytterbium(III) triflate (Y(OTf)₃), in combination with ionic liquids and microwave irradiation, have been shown to effectively catalyze the 3-acylation of indoles without the need for N-H protection.[3][5] While this is for C-3 acylation, similar principles can be applied to explore greener conditions for C-7 acylation.

Troubleshooting Guide

Problem 1: Low Yield in Friedel-Crafts Acylation Step
Potential Cause Troubleshooting Suggestion
Inactive Lewis Acid Catalyst Traditional Lewis acids like AlCl₃ are highly moisture-sensitive. Ensure the reaction is set up under strictly anhydrous conditions. Use freshly opened or properly stored catalyst.
Formation of By-products Competing N-acylation is a common side reaction.[3] Consider using a milder Lewis acid (e.g., Et₂AlCl) which can favor C-acylation. Alternatively, implement an N-protection strategy.
Indole Polymerization Strong acidic conditions can cause indole polymerization.[3] Perform the reaction at a lower temperature and add the reagents slowly to control the reaction exotherm.
Insufficient Reactivity If using 4-bromobenzonitrile, a stronger activation system (e.g., BCl₃/AlCl₃) may be required compared to using the more reactive 4-bromobenzoyl chloride.[1]
Problem 2: Incomplete Oxidation of Indoline to Indole
Potential Cause Troubleshooting Suggestion
Poor Quality MnO₂ The activity of manganese dioxide can vary significantly between suppliers and batches. Use activated MnO₂. A patent suggests using self-made active manganese dioxide can increase the yield to over 92%.[1]
Insufficient Reagent A stoichiometric excess of MnO₂ is typically required. Increase the molar equivalents of MnO₂ (e.g., from 3 to 5 equivalents relative to the indoline).
Short Reaction Time The oxidation can be slow. Monitor the reaction by TLC. If starting material remains, extend the reflux time. An 18-hour reflux has been reported to be effective.[2]
Problem 3: Poor Regioselectivity or Multiple Products in Bromination Step
Potential Cause Troubleshooting Suggestion
Over-bromination The indole ring is highly activated. Use a mild brominating agent like N-Bromosuccinimide (NBS) and add it portion-wise at a low temperature (e.g., 0°C or below) to control the reaction.
Incorrect Solvent The choice of solvent can influence selectivity. Try performing the reaction in a non-polar solvent like THF or DMF at low temperatures.
Formation of Isomers While C-3 is the most reactive position, other isomers can form. Purification by column chromatography is essential. Using a less reactive brominating agent, such as Pyridinium bromide perbromide in pyridine, may improve selectivity for the 3-bromo product.[6]

Data Presentation

Table 1: Comparison of Lewis Acids for Indole Acylation

Lewis Acid Acylating Agent Conditions Key Advantages/Disadvantages Reference
AlCl₃ / BCl₃ Acyl Chloride / Nitrile Anhydrous, Heating High reactivity; requires stoichiometric amounts, harsh conditions can lead to polymerization, moisture sensitive.[1][7] [7],[1]
Et₂AlCl Acyl Chloride CH₂Cl₂, mild conditions High yields for C-3 acylation without N-protection, milder than AlCl₃.[8] [8]
Y(OTf)₃ Acid Anhydride Ionic Liquid, Microwave "Green" method, catalyst can be reused, fast reaction times, avoids N-protection.[3][5] [3],[5]

| Boron Trifluoride Etherate | Acid Anhydride | Mild conditions | Efficient, high-yielding, and scalable for C-3 acylation.[9] |[9] |

Experimental Protocols

Protocol 1: Synthesis of 7-(4-bromobenzoyl)indole

Step A: Friedel-Crafts Acylation of Indoline

  • To a solution of indoline (1.0 eq) in a suitable anhydrous solvent (e.g., toluene), add aluminum chloride (AlCl₃, 2.5 eq) portion-wise at 0°C under an inert atmosphere (N₂).

  • Add a solution of 4-bromobenzoyl chloride (1.1 eq) in the same solvent dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0°C and quench by the slow addition of water, followed by 6M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude residue by column chromatography to yield (4-bromophenyl)(indolin-7-yl)methanone.

Step B: Oxidation to 7-(4-bromobenzoyl)indole

  • Dissolve the product from Step A (1.0 eq) in dichloromethane (CH₂Cl₂).[2]

  • Add activated manganese dioxide (MnO₂, ~3-5 eq) to the solution.[2]

  • Heat the mixture to reflux and stir vigorously for 12-18 hours.[2] Monitor the reaction progress by TLC until the starting material is consumed.

  • After cooling to room temperature, filter the mixture through a pad of Celite to remove the MnO₂ solids. Wash the Celite pad thoroughly with CH₂Cl₂.

  • Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by crystallization from a solvent like tetrahydrofuran[2] or by column chromatography to yield 7-(4-bromobenzoyl)indole.

Protocol 2: Synthesis of this compound
  • Dissolve 7-(4-bromobenzoyl)indole (1.0 eq) in an anhydrous solvent such as THF or DMF in a flask protected from light.

  • Cool the solution to 0°C (or -78°C for maximum control) under an inert atmosphere.

  • Add N-Bromosuccinimide (NBS, 1.0-1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains low.

  • Stir the reaction at this temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material and the formation of the product.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate this compound.

Visualizations

G cluster_start cluster_check cluster_actions1 cluster_actions2 cluster_end start Low Yield or Impurities Observed in Synthesis check_reagents Verify Starting Material Purity & Stoichiometry? start->check_reagents check_conditions Review Reaction Conditions? start->check_conditions action_purify Purify/Dry Starting Materials & Solvents check_reagents->action_purify Purity Issue action_reweigh Confirm Reagent Stoichiometry check_reagents->action_reweigh Ratio Issue action_temp Optimize Temperature (Lower for selectivity, higher for conversion) check_conditions->action_temp action_catalyst Screen Alternative Catalysts / Reagents (See Table 1) check_conditions->action_catalyst action_time Adjust Reaction Time (Monitor by TLC) check_conditions->action_time end_node Purify Product & Re-evaluate action_purify->end_node action_reweigh->end_node action_temp->end_node action_catalyst->end_node action_time->end_node

Caption: Troubleshooting workflow for low yield or impurity issues.

reaction_pathway Indoline Indoline AcylatedIndoline (4-bromophenyl)(indolin-7-yl)methanone Indoline->AcylatedIndoline 1. 4-Bromobenzoyl Chloride 2. AlCl₃, Toluene AroylIndole 7-(4-bromobenzoyl)indole AcylatedIndoline->AroylIndole MnO₂, CH₂Cl₂ Reflux FinalProduct This compound AroylIndole->FinalProduct NBS, THF 0 °C

Caption: Synthetic pathway to this compound.

References

Technical Support Center: 3-Bromo-7-(4-bromobenzoyl)indole Identity Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the identity of 3-Bromo-7-(4-bromobenzoyl)indole. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation assistance.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary analytical techniques to confirm the identity of this compound? A1: The primary analytical techniques for unambiguous identification include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment. Infrared (IR) spectroscopy can provide additional confirmation of functional groups.

  • Q2: What are the expected chemical shifts in the ¹H NMR spectrum of this compound? A2: While a specific spectrum for this exact molecule is not publicly available, based on the analysis of similar indole derivatives, the following proton signals are expected. The indole NH proton typically appears as a broad singlet at a high chemical shift (> 10 ppm). The protons on the indole ring and the bromobenzoyl group will appear in the aromatic region (approximately 7.0-8.5 ppm). The substitution pattern will lead to a complex splitting pattern, which can be interpreted based on coupling constants. For instance, protons ortho to the bromine atoms will be influenced by their electron-withdrawing effect.

  • Q3: What are the key signals to look for in the ¹³C NMR spectrum? A3: Key signals in the ¹³C NMR spectrum include the carbonyl carbon of the benzoyl group (typically in the range of 190-200 ppm). The carbons attached to the bromine atoms will show shifts influenced by the halogen's electronegativity. The remaining aromatic carbons will appear in the typical range of 110-140 ppm.

  • Q4: How can Mass Spectrometry confirm the molecular weight and elemental composition? A4: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The expected exact mass of this compound (C₁₅H₉Br₂NO) can be calculated and compared with the experimental value. The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes, which is a key diagnostic feature.

  • Q5: What are common impurities that might be observed during the synthesis? A5: Common impurities may include the starting material, 7-(4-bromobenzoyl)indole, if the bromination at the 3-position is incomplete. Other potential impurities could arise from over-bromination at other positions on the indole ring or the benzoyl group, or side products from the synthetic route.[1][2] The presence of mono-brominated impurities is a possibility, especially if reaction conditions are not carefully controlled.[1]

  • Q6: My NMR spectrum shows unexpected signals. What could be the issue? A6: Unexpected signals could be due to impurities, residual solvent, or degradation of the compound. It is advisable to re-purify the sample, for example, by column chromatography or recrystallization. Comparing the spectrum with those of potential starting materials and by-products can help in identifying the impurities.

  • Q7: The mass spectrum does not show the expected molecular ion peak. What should I do? A7: The absence of a clear molecular ion peak could be due to the instability of the molecule under the chosen ionization conditions. Try using a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI). Also, check for fragment ions that correspond to the loss of bromine or other parts of the molecule, which can help in reconstructing the structure.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data Summary

PropertyValueSource
Chemical Name This compound[3][4]
Synonyms (3-Bromo-1H-indol-7-yl)(4-bromophenyl)-methanone[3]
CAS Number 1279501-08-4[3]
Molecular Formula C₁₅H₉Br₂NO[3]
Molecular Weight 379.05 g/mol [4]
Appearance Neat (likely a solid)[3]
Expected ¹H NMR Aromatic protons (7.0-8.5 ppm), NH proton (>10 ppm)General Knowledge
Expected ¹³C NMR Carbonyl carbon (190-200 ppm), Aromatic carbons (110-140 ppm)General Knowledge
Expected MS (HRMS) Isotopic pattern for two bromine atoms (M, M+2, M+4)General Knowledge
Expected IR N-H stretch (~3300-3400 cm⁻¹), C=O stretch (~1630-1680 cm⁻¹)General Knowledge

Experimental Protocols

1. Synthesis of this compound (Plausible Route)

This protocol is a generalized procedure based on known bromination reactions of indole derivatives.[5][6][7] Caution: Handle all reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Step 1: Protection of the Indole Nitrogen (Optional but Recommended) To avoid side reactions at the nitrogen, it is advisable to protect the indole. A common protecting group is tert-butyldimethylsilyl (TBDMS).

    • Dissolve 7-(4-bromobenzoyl)indole in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C.

    • Add a solution of n-butyllithium in hexanes dropwise.

    • After stirring for 30 minutes, add tert-butyldimethylsilyl chloride (TBDMSCl).

    • Allow the reaction to slowly warm to room temperature and stir for several hours.

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Purify the N-TBDMS protected intermediate by column chromatography.

  • Step 2: Bromination at the 3-Position

    • Dissolve the N-protected 7-(4-bromobenzoyl)indole in an anhydrous solvent like THF or dichloromethane.

    • Cool the solution to -78 °C.

    • Add N-Bromosuccinimide (NBS) portion-wise.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent and dry over anhydrous sodium sulfate.

    • Purify the crude product by flash column chromatography.

  • Step 3: Deprotection of the Indole Nitrogen (if protected)

    • Dissolve the purified N-protected this compound in THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF) and stir at room temperature.

    • Monitor the reaction by TLC until the protected compound is consumed.

    • Work up the reaction and purify the final product by column chromatography or recrystallization.

2. High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This is a general reverse-phase HPLC method that can be optimized for this specific compound.[8]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. A typical gradient could be 10% B to 90% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Identity Confirmation start 7-(4-bromobenzoyl)indole protection N-Protection (Optional) start->protection bromination Bromination (NBS) protection->bromination deprotection Deprotection (if applicable) bromination->deprotection purification Purification (Chromatography/Recrystallization) deprotection->purification product This compound purification->product nmr NMR (1H, 13C) product->nmr ms Mass Spectrometry (HRMS) product->ms hplc HPLC (Purity) product->hplc ir IR Spectroscopy product->ir confirmation Identity Confirmed nmr->confirmation ms->confirmation hplc->confirmation ir->confirmation

Caption: Workflow for the synthesis and identity confirmation of this compound.

logical_relationship cluster_data Analytical Data cluster_interpretation Interpretation cluster_conclusion Conclusion nmr_data NMR Spectra structure_elucidation Structural Fragments nmr_data->structure_elucidation ms_data Mass Spectrum molecular_formula Molecular Formula & Weight ms_data->molecular_formula hplc_data HPLC Chromatogram purity_assessment Purity (%) hplc_data->purity_assessment ir_data IR Spectrum functional_groups Functional Groups ir_data->functional_groups identity_confirmed Identity of this compound Confirmed structure_elucidation->identity_confirmed molecular_formula->identity_confirmed purity_assessment->identity_confirmed functional_groups->identity_confirmed

Caption: Logical relationship for confirming the chemical identity based on analytical data.

References

Validation & Comparative

A Comparative Analysis of 3-Bromo-7-(4-bromobenzoyl)indole and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct experimental data on the kinase inhibitory activity of 3-Bromo-7-(4-bromobenzoyl)indole is not currently available in the public domain, its structural features, specifically the bromoindole and benzoyl moieties, suggest potential interactions with various protein kinases. Structurally related compounds have demonstrated inhibitory effects on several kinase families. This guide provides a comparative overview of this compound against established inhibitors of kinases that are plausible targets based on its chemical scaffold. The selected comparators are Dasatinib for Src family kinases, CHIR-99021 for Glycogen Synthase Kinase 3 (GSK-3), and KN-93 for Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). This comparison is intended to serve as a foundational resource for researchers interested in exploring the potential therapeutic applications of novel indole-based compounds.

Quantitative Efficacy Comparison

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected established kinase inhibitors against their primary targets. These values provide a benchmark for the potential efficacy of novel compounds like this compound.

Kinase InhibitorTarget KinaseIC50 Value
DasatinibSrc<1 nM[1][2]
c-Kit79 nM[1]
Abl<1 nM[1]
CHIR-99021GSK-3β6.7 nM[3][4][5]
GSK-3α10 nM[3][5][6]
KN-93CaMKII0.37 µM (370 nM)[7]

Experimental Protocols

Detailed methodologies for in vitro kinase assays are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are representative protocols for assaying the activity of Src, GSK-3, and CaMKII.

In Vitro Src Kinase Assay

This protocol is a representative method for determining the in vitro inhibitory activity of a compound against Src kinase.

Materials:

  • Recombinant active Src kinase

  • Src substrate peptide (e.g., Poly(Glu,Tyr) 4:1)[8]

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2)[8]

  • [γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)[9][10]

  • Test compound (e.g., Dasatinib) dissolved in DMSO

  • P81 phosphocellulose paper or appropriate 96-well plates[9]

  • Phosphoric acid (0.75%)[9]

  • Scintillation counter or luminometer

Procedure:

  • Prepare a reaction mixture containing the Src substrate peptide and Src kinase in the Kinase Assay Buffer.

  • Add the test compound at various concentrations to the reaction mixture. A DMSO control is run in parallel.

  • Initiate the kinase reaction by adding [γ-³²P]ATP or cold ATP, depending on the detection method.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-60 minutes)[8][9].

  • Stop the reaction (e.g., by adding 40% Trichloroacetic acid for radioactive assays)[9].

  • For radioactive assays, spot the reaction mixture onto P81 paper, wash with phosphoric acid to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter[9].

  • For non-radioactive assays like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity[10].

  • Calculate the percentage of kinase inhibition at each compound concentration relative to the DMSO control and determine the IC50 value.

In Vitro GSK-3β Kinase Assay

This protocol outlines a common method for assessing the in vitro inhibitory activity of a compound against GSK-3β.

Materials:

  • Recombinant active GSK-3β kinase

  • GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)

  • Kinase Assay Buffer (optimized for GSK-3β)

  • ATP

  • ADP-Glo™ Kinase Assay System (Promega) or similar non-radioactive detection method[11]

  • Test compound (e.g., CHIR-99021) dissolved in DMSO

  • White opaque 96-well or 384-well plates

Procedure:

  • Prepare a reaction mixture of the GSK-3β substrate and GSK-3β enzyme in the appropriate kinase buffer.

  • Dispense the test compound at a range of concentrations into the wells of the plate. Include a DMSO control.

  • Add the enzyme/substrate mixture to the wells.

  • Start the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes)[11][12].

  • Terminate the kinase reaction and measure the amount of ADP generated using the ADP-Glo™ Kinase Assay System, which involves adding ADP-Glo™ Reagent followed by Kinase Detection Reagent[11].

  • Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vitro CaMKII Kinase Assay

The following is a representative protocol for measuring the in vitro inhibitory activity of a compound against CaMKII.

Materials:

  • Recombinant active CaMKII kinase

  • CaMKII substrate peptide (e.g., Autocamtide-2 or Syntide-2)[13][14]

  • Kinase Assay Buffer containing Calmodulin and CaCl2[15]

  • ATP

  • [γ-³²P]ATP or a non-radioactive detection method (e.g., HPLC-MS or ELISA-based)[13][14]

  • Test compound (e.g., KN-93) dissolved in DMSO

  • Appropriate reaction vessels and detection equipment

Procedure:

  • Prepare the CaMKII reaction mixture containing the substrate peptide, CaMKII, Calmodulin, and CaCl2 in the assay buffer.

  • Add the test compound across a range of concentrations, including a DMSO control.

  • Initiate the reaction by the addition of ATP (and [γ-³²P]ATP for radioactive assays).

  • Incubate the reaction at 30°C for a specified duration.

  • Stop the reaction. For HPLC-MS based assays, this can be done by acidification with formic acid[14]. For ELISA-based assays, a chelator like EDTA can be used[13].

  • Quantify the phosphorylated substrate. For HPLC-MS, separate and quantify the phosphorylated and unphosphorylated peptide[14]. For ELISA-based methods, use a phospho-specific antibody to detect the product[13].

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways potentially modulated by this compound and the general workflow for inhibitor screening can aid in understanding the context of this research.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin Integrin->Src GPCR GPCR GPCR->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STATs STATs Src->STATs Migration Cell Migration FAK->Migration Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation Ras->Proliferation STATs->Proliferation

Caption: Simplified Src signaling pathway.

GSK3_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Insulin Insulin Insulin_R Insulin Receptor Insulin->Insulin_R PI3K PI3K Insulin_R->PI3K GSK3 GSK-3 Dsh->GSK3 inhibition Beta_Catenin β-catenin GSK3->Beta_Catenin degradation Glycogen_Synthesis Glycogen Synthesis GSK3->Glycogen_Synthesis inhibition Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription Akt Akt PI3K->Akt Akt->GSK3 inhibition

Caption: Overview of GSK-3 signaling pathways.

CaMKII_Signaling_Pathway Calcium Ca²⁺ Influx Calmodulin Calmodulin Calcium->Calmodulin CaM_Complex Ca²⁺/Calmodulin Complex Calmodulin->CaM_Complex CaMKII CaMKII CaM_Complex->CaMKII activation Synaptic_Plasticity Synaptic Plasticity CaMKII->Synaptic_Plasticity Gene_Expression Gene Expression CaMKII->Gene_Expression Cell_Cycle Cell Cycle Control CaMKII->Cell_Cycle

Caption: CaMKII activation and downstream effects.

Experimental_Workflow Start Start: Kinase Inhibitor Screening Compound_Prep Prepare Test Compound (e.g., this compound) and Controls Start->Compound_Prep Assay_Setup Set up Kinase Assay (Enzyme, Substrate, Buffer) Compound_Prep->Assay_Setup Reaction Initiate Reaction with ATP Assay_Setup->Reaction Incubation Incubate at 30°C Reaction->Incubation Detection Detect Kinase Activity (e.g., Luminescence, Radioactivity) Incubation->Detection Data_Analysis Analyze Data and Calculate IC50 Detection->Data_Analysis End End: Efficacy Determined Data_Analysis->End

Caption: General workflow for in vitro kinase inhibitor screening.

References

Structure-Activity Relationship of 3-Aroylindoles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of 3-aroylindole derivatives reveals key structural determinants for their anticancer and anti-inflammatory activities. This guide provides a comparative overview of their structure-activity relationships (SAR), supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in the design of novel therapeutic agents.

The 3-aroylindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Modifications to the indole ring, the aroyl moiety, and the linker between them have profound effects on their potency and selectivity as anticancer and anti-inflammatory agents. This guide synthesizes findings from multiple studies to provide a clear comparison of these structural modifications and their impact on biological function.

Anticancer Activity: Targeting Tubulin Polymerization

3-Aroylindoles have shown significant promise as anticancer agents, primarily through their ability to inhibit tubulin polymerization, a critical process for cell division. The SAR for this activity is well-defined, with specific substitutions significantly enhancing cytotoxic effects.

Key Structural Modifications and Their Effects

The core 3-aroylindole structure can be divided into three key regions for modification: the indole ring (specifically the N1 position and the benzo portion), the aroyl group, and the carbonyl linker.

  • Indole N1-Position: Introduction of various functionalities at the N1 position has been explored to enhance potency. Small alkyl groups, as well as amide and carbamate functionalities, have been shown to yield analogues with potent antiproliferative activities.[1] For instance, the introduction of a methyl group on the N1-position of the indole scaffold has been shown to be well-tolerated.

  • Indole Benzene Ring (B-Ring): Substitutions on the benzene part of the indole ring play a crucial role in modulating activity. Electron-donating groups, such as a methoxy group at the 6-position, are often found in potent compounds like BPR0L075.[1][2] Replacing this methoxy group with other electron-donating groups like methyl or N,N-dimethylamino has been shown to retain or even improve cytotoxic and antitubulin activities.[1]

  • Aroyl Moiety (A-Ring): The substitution pattern on the aroyl ring is a critical determinant of activity. A 3,4,5-trimethoxy substitution pattern on the phenyl ring of the aroyl group is a common feature in highly potent tubulin inhibitors, mimicking the A-ring of combretastatin A-4.

  • Carbonyl Linker: While the carbonyl group is a key feature of 3-aroylindoles, studies have shown that it is not essential for activity. Replacing the carbonyl with a sulfide or an oxygen linker has, in some cases, improved cytotoxic potency.[1]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50) of representative 3-aroylindole analogues against various cancer cell lines.

Compound IDN1-Substitution6-Position SubstitutionAroyl Ring SubstitutionCancer Cell LineIC50 (nM)Reference
BPR0L075 HOCH33,4,5-(OCH3)3KB<10[3]
Compound 9 HCH33,4,5-(OCH3)3VariousPotent[1]
Compound 13 HN(CH3)23,4,5-(OCH3)3VariousPotent[1]
Compound 10 -CONH(CH2)2OHOCH33,4,5-(OCH3)3PC3Potent[4]
Compound 12 -CONH(CH2)4OHOCH33,4,5-(OCH3)3PC3, RPMI-8226Remarkable[4]
Compound 41 HOCH33,4,5-(OCH3)3 (S linker)VariousImproved[1]
Compound 43 HOCH33,4,5-(OCH3)3 (O linker)VariousImproved[1]

Note: "Potent" and "Improved" are used where specific IC50 values were not provided in the abstract.

Signaling Pathway and Experimental Workflow

The primary mechanism of anticancer action for many 3-aroylindoles involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

anticancer_pathway Aroylindole 3-Aroylindole Tubulin Tubulin Aroylindole->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Spindle Mitotic Spindle Microtubules->Spindle G2M G2/M Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Anticancer mechanism of 3-aroylindoles.

The following diagram illustrates a typical workflow for evaluating the anticancer activity of 3-aroylindole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of 3-Aroylindole Analogues Cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) Synthesis->Cytotoxicity Tubulin_Assay Tubulin Polymerization Assay Cytotoxicity->Tubulin_Assay Active Compounds Cell_Cycle Cell Cycle Analysis Tubulin_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assay Cell_Cycle->Apoptosis_Assay Xenograft Xenograft Models Apoptosis_Assay->Xenograft Lead Compounds

Caption: Experimental workflow for anticancer evaluation.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX)

While less explored than their anticancer properties, indole derivatives are known to possess anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.

Structure-Activity Relationship for COX Inhibition

Limited specific data exists for 3-aroylindoles as COX inhibitors; however, general SAR for indole-based anti-inflammatory agents can be extrapolated. The acidic functionality, often a carboxylic acid, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for interacting with the active site of COX enzymes. The nature and position of substituents on the indole and aroyl rings are expected to influence both the potency and selectivity for COX-1 versus COX-2.

Quantitative Comparison of Anti-inflammatory Activity
Compound ClassTargetIC50Reference
2,3-DiarylindolesCOX-20.006 nM to 100 nM

Further research is required to establish a clear quantitative SAR for 3-aroylindoles in the context of anti-inflammatory activity.

Prostaglandin Synthesis Pathway

The anti-inflammatory action of COX inhibitors is achieved by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation PGE2->Inflammation Aroylindole 3-Aroylindole (potential inhibitor) Aroylindole->COX Inhibits

Caption: Anti-inflammatory mechanism via COX inhibition.

Experimental Protocols

Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the increase in absorbance at 340 nm, which corresponds to the formation of microtubules from tubulin dimers.

  • Reagents and Materials:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Glycerol

    • Test compounds (3-aroylindoles) dissolved in DMSO

    • Temperature-controlled spectrophotometer with a 96-well plate reader

  • Procedure:

    • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.

    • Add 10 µL of the test compound at various concentrations (or DMSO for control) to the wells of a pre-warmed 96-well plate at 37°C.

    • Initiate the polymerization by adding 100 µL of the cold tubulin solution to each well.

    • Immediately place the plate in the spectrophotometer pre-set to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • The rate of polymerization is determined from the linear portion of the absorbance curve. The IC50 value is calculated as the concentration of the compound that inhibits the rate of polymerization by 50% compared to the control.

MTT Cytotoxicity Assay

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells to form a purple formazan product.

  • Reagents and Materials:

    • Cancer cell lines

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compounds (3-aroylindoles) dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

COX (ovine) Inhibitor Screening Assay (Colorimetric)

This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Reagents and Materials:

    • Ovine COX-1 or COX-2 enzyme

    • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

    • Heme

    • TMPD solution

    • Arachidonic acid solution

    • Test compounds (3-aroylindoles) dissolved in a suitable solvent

    • 96-well plate

    • Microplate reader

  • Procedure:

    • To the wells of a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the COX enzyme.

    • Add 10 µL of the test compound at various concentrations (or solvent for control).

    • Incubate for a few minutes at room temperature.

    • Add 20 µL of the TMPD solution.

    • Initiate the reaction by adding 20 µL of arachidonic acid solution.

    • Shake the plate for a few seconds and incubate for 5 minutes at room temperature.

    • Read the absorbance at 590 nm.

    • The IC50 value is the concentration of the inhibitor that causes a 50% reduction in COX activity.

References

Biological Activity of 3-Bromo-7-(4-bromobenzoyl)indole: An Overview of a Data-Deficient Landscape

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of specific data on the biological activity of 3-Bromo-7-(4-bromobenzoyl)indole, hindering a direct comparative analysis with its analogs. While its structural relationship to the potent non-steroidal anti-inflammatory drug (NSAID) Bromfenac suggests a potential role as a cyclooxygenase (COX) inhibitor, dedicated studies to characterize and quantify this activity are not publicly available.

This compound is primarily documented as an impurity of Bromfenac, an established NSAID used in ophthalmology to treat pain and inflammation. The mechanism of action for Bromfenac involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory cascade. This association strongly implies that this compound and its analogs may exhibit similar anti-inflammatory properties. However, without specific experimental data, any discussion of its potency, selectivity, and overall biological profile remains speculative.

Insights from Related Indole Analogs

While data on the target compound is scarce, broader research into brominated indoles and 7-benzoylindole derivatives offers some general insights into their potential biological activities. Studies on various indole-containing molecules have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.

For instance, research on brominated indoles isolated from marine organisms has shown their capacity to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cellular models of inflammation.[1] The position and number of bromine substitutions on the indole ring, as well as the nature of the substituent at other positions, are known to significantly influence the biological activity of these compounds.

Furthermore, the 7-benzoyl substituent is a feature in some compounds investigated for their interaction with various biological targets. The electronic and steric properties of this group can play a crucial role in receptor binding and enzyme inhibition. However, a systematic structure-activity relationship (SAR) study focusing on a series of this compound analogs is not available in the current body of scientific literature.

The Uncharted Territory of a Specific Analog

The absence of published research specifically investigating the biological activity of this compound makes it impossible to construct a detailed comparison guide as requested. Key information required for such a guide, including:

  • Quantitative data: such as IC50 or EC50 values from in vitro assays.

  • Experimental protocols: detailing the specific assays and models used to evaluate its activity.

  • Signaling pathway information: elucidating its mechanism of action at a molecular level.

is not available. Therefore, the creation of comparative data tables and visualizations of experimental workflows or signaling pathways cannot be fulfilled at this time.

Future Directions

To ascertain the biological activity of this compound and its analogs, dedicated research would be required. Such studies would likely involve:

  • Chemical Synthesis: Preparation of a series of analogs with systematic variations at the 3-position and on the benzoyl ring.

  • In Vitro Biological Screening: Evaluation of the synthesized compounds in a panel of relevant biological assays, such as COX-1/COX-2 inhibition assays and anti-inflammatory cytokine release assays in appropriate cell lines.

  • Structure-Activity Relationship (SAR) Analysis: Correlation of the chemical structures of the analogs with their observed biological activities to identify key structural features responsible for potency and selectivity.

  • Mechanism of Action Studies: Further investigation into the molecular targets and signaling pathways modulated by the most active compounds.

Until such research is conducted and published, a comprehensive and objective comparison of the biological activity of this compound versus its analogs remains an open scientific question.

References

Validation of 3-Bromo-7-(4-bromobenzoyl)indole: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of a research tool is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide addresses the current scientific understanding of 3-Bromo-7-(4-bromobenzoyl)indole, a compound identified primarily as a chemical intermediate and an impurity in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID), Bromfenac.

Currently, a comprehensive validation of this compound as a standalone research tool is not feasible due to the lack of published scientific literature on its biological activity. Extensive searches of chemical and biological databases have revealed no specific data on its mechanism of action, pharmacological targets, or potential therapeutic applications. The available information is predominantly limited to its chemical properties and its role in synthetic chemistry.[1][2]

Comparative Analysis: Data Not Available

A critical aspect of validating a research tool is comparing its performance against established alternatives. However, in the case of this compound, there are no publicly available studies that characterize its biological effects. Consequently, a data-driven comparison with other compounds is not possible at this time.

Experimental Protocols: No Established Methodologies

The absence of research focused on the biological properties of this compound means there are no established experimental protocols to report. Key methodologies for assessing its potency, selectivity, and cellular effects have not been published.

Signaling Pathways and Workflows: Uncharacterized

Visualization of signaling pathways or experimental workflows requires a foundational understanding of a compound's biological interactions. As the targets and cellular effects of this compound remain uncharacterized, no diagrams can be generated.

The Broader Context: Indole Derivatives in Research

While information on this specific compound is lacking, the indole scaffold is a well-established pharmacophore in drug discovery and chemical biology.[3] Indole derivatives have been investigated for a wide range of biological activities, and their diverse roles underscore the potential for novel discoveries within this chemical class. However, it is crucial to note that the biological activity of any compound is highly specific and cannot be inferred from its structural class alone.

Conclusion and Future Directions

Based on the currently available information, this compound is not a validated research tool with a known biological function. Its primary identity is that of a synthetic intermediate. For researchers interested in the biological activities of indole derivatives, a vast body of literature exists on other, well-characterized compounds within this class.

The validation of this compound as a research tool would necessitate foundational research to:

  • Screen for biological activity across various assays and cell lines.

  • Identify and validate its molecular target(s).

  • Characterize its mechanism of action.

  • Assess its potency, selectivity, and potential off-target effects.

References

A Comparative Guide to the Synthesis of 3-Aroylindoles: An Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

The 3-aroylindole scaffold is a privileged structural motif found in numerous biologically active compounds and pharmaceuticals. Consequently, the development of efficient and versatile methods for the synthesis of these molecules is of significant interest to the chemical and pharmaceutical research communities. This guide provides a comparative analysis of three prominent synthesis routes to 3-aroylindoles: the classic Friedel-Crafts acylation, the modern annulation of C-nitrosoaromatics with alkynones, and the transition-metal-catalyzed dehydrogenative cross-coupling. This comparison focuses on key performance indicators, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Routes

The choice of a synthetic route to 3-aroylindoles is often dictated by factors such as desired substrate scope, functional group tolerance, reaction efficiency, and scalability. The following tables provide a quantitative comparison of the three highlighted methods based on reported experimental data.

Table 1: Friedel-Crafts Acylation of N-Protected Indoles

EntryAroyl ChlorideIndole DerivativeCatalyst/ConditionsTime (h)Yield (%)Reference
1Benzoyl chloride1-(Phenylsulfonyl)indoleAlCl₃, CH₂Cl₂195[1]
2p-Toluoyl chloride1-(Phenylsulfonyl)indoleAlCl₃, CH₂Cl₂197[1]
3p-Anisoyl chloride1-(Phenylsulfonyl)indoleAlCl₃, CH₂Cl₂199[1]
4p-Nitrobenzoyl chloride1-(Phenylsulfonyl)indoleAlCl₃, CH₂Cl₂181[1]
5Benzoyl chlorideN-MethylindoleDBN, Toluene, reflux865

Table 2: Annulation of C-Nitrosoaromatics and Alkynones

EntryNitrosoareneAlkynoneSolvent/Temp (°C)Time (h)Yield (%)Reference
14-Nitronitrosobenzene1-Phenyl-2-propyn-1-oneToluene, 802.558[2]
2Nitrosobenzene1-Phenyl-2-propyn-1-oneToluene, 80-75[3]
34-Chloronitrosobenzene1-Phenyl-2-propyn-1-oneToluene, 80-72[3]
44-Methylnitrosobenzene1-Phenyl-2-propyn-1-oneToluene, 80-68[3]
5Nitrosobenzene1-(Thiophen-2-yl)prop-2-yn-1-oneToluene, 80-65[3]

Table 3: Palladium-Catalyzed Dehydrogenative Cross-Coupling

EntryIndoleAldehydeCatalyst/Oxidant/SolventTime (h)Yield (%)Reference
1IndoleBenzaldehydePd(OAc)₂/TBHP/Toluene2485[4]
25-MethoxyindoleBenzaldehydePd(OAc)₂/TBHP/Toluene2488[4]
3Indole4-MethylbenzaldehydePd(OAc)₂/TBHP/Toluene2482[4]
4Indole4-ChlorobenzaldehydePd(OAc)₂/TBHP/Toluene2478[4]
5Indole2-NaphthaldehydePd(OAc)₂/TBHP/Toluene2480[4]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.

Friedel-Crafts Acylation of 1-(Phenylsulfonyl)indole

This protocol describes the acylation of an N-protected indole, which directs the acylation to the C3 position and prevents N-acylation.

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1-(phenylsulfonyl)indole (1.0 equiv) and anhydrous dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath. Aluminum chloride (AlCl₃, 1.2 equiv) is added portion-wise, and the resulting suspension is stirred for 15 minutes.

Reaction Execution: A solution of the desired aroyl chloride (1.1 equiv) in anhydrous DCM is added dropwise to the reaction mixture via the dropping funnel over 30 minutes. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

Workup and Purification: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and 1 M HCl. The mixture is stirred until the ice has melted, and the layers are separated. The aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the 3-aroyl-1-(phenylsulfonyl)indole. The phenylsulfonyl protecting group can be removed under basic conditions (e.g., NaOH in methanol/water) to yield the free 3-aroylindole.[1]

Annulation of C-Nitrosoaromatics and Alkynones

This method provides a direct and catalyst-free route to 3-aroylindoles.

Reaction Setup: A round-bottom flask is charged with the C-nitrosoaromatic (1.0 equiv), the alkynone (1.0 equiv), and toluene. The flask is equipped with a condenser and a magnetic stir bar.

Reaction Execution: The reaction mixture is heated to 80 °C and stirred. The progress of the reaction is monitored by TLC. For reactions involving 4-nitronitrosobenzene, the product often precipitates from the reaction mixture upon formation.[2]

Workup and Purification: If a precipitate forms, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration, washed with cold toluene, and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 3-aroylindole.[2][3]

Palladium-Catalyzed Dehydrogenative Cross-Coupling

This protocol outlines a modern approach for the direct acylation of indoles with aldehydes.

Reaction Setup: To a sealed tube are added indole (1.0 equiv), the aromatic aldehyde (2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable solvent such as toluene or 1,4-dioxane.

Reaction Execution: The tube is purged with nitrogen, and then tert-butyl hydroperoxide (TBHP, 3.0 equiv, 5.5 M in decane) is added. The tube is sealed and the reaction mixture is heated at 100 °C for 24 hours.

Workup and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired 3-aroylindole.[4]

Reaction Mechanisms and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms for each synthetic route.

Friedel_Crafts_Acylation AroylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ AlCl₄⁻ AroylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Indole Indole Intermediate Wheland Intermediate Indole->Intermediate + Acylium Ion Product 3-Aroylindole Intermediate->Product - H⁺, -AlCl₃ Nitroso_Alkynone_Annulation Nitrosoarene Ar-N=O Cycloadduct [3+2] Cycloadduct Intermediate Nitrosoarene->Cycloadduct Alkynone R-CO-C≡CH Alkynone->Cycloadduct Rearrangement Rearrangement & Aromatization Cycloadduct->Rearrangement Product 3-Aroylindole Rearrangement->Product Pd_Catalyzed_Coupling cluster_cat_cycle Catalytic Cycle PdII Pd(II) IndolylPd Indolyl-Pd(II) Intermediate PdII->IndolylPd + Indole, -H⁺ PdIV Pd(IV) Intermediate IndolylPd->PdIV + Acyl Radical AcylRadical Acyl Radical (R-CO•) Product_Release Reductive Elimination PdIV->Product_Release Product_Release->PdII + 3-Aroylindole Aldehyde Aldehyde (R-CHO) Aldehyde->AcylRadical + TBHP Oxidant TBHP

References

Cross-Reactivity Profile of 3-Bromo-7-(4-bromobenzoyl)indole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated cross-reactivity profile of 3-Bromo-7-(4-bromobenzoyl)indole, a compound structurally related to the non-steroidal anti-inflammatory drug (NSAID) Bromfenac. Due to the limited publicly available data on this compound, this comparison is based on the well-characterized profile of Bromfenac and its comparison with another NSAID, Ketorolac. The primary targets for this class of compounds are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

Executive Summary

This compound is an indole derivative and a close structural analog of Bromfenac.[1][2][3] Bromfenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[4][5] Notably, Bromfenac exhibits a preferential inhibition of COX-2 over COX-1.[6][7] This selectivity is a desirable characteristic for NSAIDs, as COX-1 is involved in protective functions in the gastrointestinal tract and platelets, while COX-2 is primarily upregulated during inflammation. The data presented below for Bromfenac provides a likely indicator of the cross-reactivity profile for this compound.

Comparative Biological Activity

The inhibitory activity of Bromfenac and a comparator NSAID, Ketorolac, against COX-1 and COX-2 are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value corresponds to a higher inhibitory potency.

CompoundTargetIC50 (µM)Selectivity (COX-1/COX-2)
Bromfenac COX-10.210[6]31.8
COX-20.0066[6]
Ketorolac COX-10.02[6]0.17
COX-20.12[6]

Interpretation of Data:

  • Bromfenac demonstrates potent inhibition of COX-2 with an IC50 value of 0.0066 µM.[6] Its inhibitory effect on COX-1 is significantly lower, with an IC50 of 0.210 µM.[6] This results in a selectivity ratio of approximately 32, indicating that Bromfenac is about 32 times more potent at inhibiting COX-2 than COX-1.[6]

  • Ketorolac , in contrast, is a more potent inhibitor of COX-1 (IC50 = 0.02 µM) than COX-2 (IC50 = 0.12 µM), making it a non-selective or slightly COX-1 selective NSAID.[6]

Based on its structural similarity to Bromfenac, it is hypothesized that This compound would also exhibit inhibitory activity against COX enzymes, likely with a preference for COX-2. The bromine substitution on the indole ring may influence its potency and selectivity profile.

Experimental Protocols

The following is a representative protocol for an in vitro cyclooxygenase (COX) inhibition assay, based on methods described in the literature.[6][8][9]

Objective: To determine the in vitro potency and selectivity of a test compound (e.g., this compound) for COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound and reference inhibitors (e.g., Bromfenac, Ketorolac) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • Prostaglandin E2 (PGE2) ELISA kit or LC-MS/MS for detection

  • Microplate reader or LC-MS/MS instrument

Procedure:

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 is diluted to the desired concentration in the reaction buffer.

  • Incubation with Inhibitor: The test compound is added to the enzyme solution at various concentrations and pre-incubated for a defined period (e.g., 10 minutes at 37°C) to allow for binding to the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a specific incubation time (e.g., 2 minutes), the reaction is stopped by adding a strong acid (e.g., HCl).

  • Quantification of Prostaglandin Production: The amount of PGE2 produced is quantified using a competitive ELISA or by LC-MS/MS.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Mechanism of Action

Non-steroidal anti-inflammatory drugs exert their effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that are involved in various physiological processes, including inflammation, pain, and fever.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Hydrolysis COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_phys Prostaglandins (Physiological) PGH2_1->Prostaglandins_phys Isomerases Prostaglandins_inflam Prostaglandins (Inflammatory) PGH2_2->Prostaglandins_inflam Isomerases NSAIDs NSAIDs (e.g., Bromfenac) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition Stimuli Inflammatory Stimuli Stimuli->COX2 Induces Expression

Caption: The Cyclooxygenase (COX) signaling pathway and the site of action for NSAIDs.

Conclusion

Based on its structural similarity to Bromfenac, this compound is predicted to be an inhibitor of cyclooxygenase enzymes, with a likely preference for COX-2. This profile suggests potential anti-inflammatory and analgesic properties. However, experimental validation is crucial to confirm its precise potency, selectivity, and overall pharmacological profile. The provided comparative data and experimental methodology offer a framework for the further investigation of this compound.

References

Assessing the Off-Target Effects of 3-Bromo-7-(4-bromobenzoyl)indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the off-target effects of 3-Bromo-7-(4-bromobenzoyl)indole. Due to the limited publicly available data on this specific compound, its biological activity is represented by its parent compound, Bromfenac , a nonsteroidal anti-inflammatory drug (NSAID). This comparison focuses on the on-target (Cyclooxygenase) and potential off-target (kinase) effects of Bromfenac against other commonly used ophthalmic NSAIDs: Ketorolac , Nepafenac (via its active metabolite Amfenac), and Diclofenac .

Introduction to this compound and Comparators

This compound is a halogenated indole derivative. Given its structural similarity to Bromfenac, it is presumed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are the primary targets of NSAIDs. The comparators included in this guide are well-established NSAIDs used in clinical practice, particularly in ophthalmology, for the management of pain and inflammation.

  • Bromfenac: A potent NSAID with a preference for inhibiting COX-2.

  • Ketorolac: A non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[1]

  • Nepafenac: A prodrug that is converted to the active metabolite Amfenac, which is a non-selective COX inhibitor.

  • Diclofenac: A non-selective COX inhibitor.[2]

On-Target Activity: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. The relative potency and selectivity of these drugs for the two COX isoforms are critical determinants of their efficacy and side-effect profiles.

Comparative COX Inhibition Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Bromfenac, Ketorolac, Amfenac (the active metabolite of Nepafenac), and Diclofenac against human recombinant COX-1 and COX-2 enzymes. Lower IC50 values indicate greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity (COX-1/COX-2)Reference
Bromfenac0.2100.006631.8[3]
Ketorolac0.020.120.17[3]
Amfenac0.250.151.67[4]
Diclofenac0.6110.630.97[5]

Note: The selectivity ratio is calculated as (IC50 for COX-1) / (IC50 for COX-2). A higher ratio indicates greater selectivity for COX-2.

Signaling Pathway Diagram

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1 (Constitutive)->Prostaglandins (Housekeeping) e.g., Gastric Protection, Platelet Aggregation Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2 (Inducible)->Prostaglandins (Inflammation) e.g., Pain, Fever, Inflammation Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (Inducible) Induces Expression NSAIDs NSAIDs NSAIDs->COX-1 (Constitutive) NSAIDs->COX-2 (Inducible)

Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

Potential Off-Target Effects: Kinase Inhibition

Experimental Workflow for Assessing Off-Target Effects

The following diagram illustrates a general workflow for assessing the off-target effects of a compound.

Off_Target_Workflow cluster_in_vitro In Vitro Screening cluster_in_cellulo Cell-Based Assays cluster_in_vivo In Vivo Studies Compound of Interest Compound of Interest Primary Target Assay (e.g., COX assay) Primary Target Assay (e.g., COX assay) Compound of Interest->Primary Target Assay (e.g., COX assay) Broad Kinase Panel Screen Broad Kinase Panel Screen Compound of Interest->Broad Kinase Panel Screen Cell-Based Assays Cell-Based Assays Primary Target Assay (e.g., COX assay)->Cell-Based Assays Identification of Off-Target Kinases Identification of Off-Target Kinases Broad Kinase Panel Screen->Identification of Off-Target Kinases Other Off-Target Screens (e.g., GPCRs, Ion Channels) Other Off-Target Screens (e.g., GPCRs, Ion Channels) Cell Viability/Toxicity Assays Cell Viability/Toxicity Assays Target Engagement Assays Target Engagement Assays Phenotypic Screening Phenotypic Screening Animal Models of Efficacy Animal Models of Efficacy Toxicology Studies Toxicology Studies Identification of Off-Target Kinases->Cell-Based Assays In Vivo Studies In Vivo Studies Cell-Based Assays->In Vivo Studies

References

A Comparative Guide to Analytical Techniques for the Characterization of 3-Bromo-7-(4-bromobenzoyl)indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of novel chemical entities is a cornerstone of drug discovery and development. For a compound such as 3-Bromo-7-(4-bromobenzoyl)indole, a multifaceted analytical approach is imperative to unambiguously confirm its identity, purity, and structural integrity. This guide provides a comparative overview of key analytical techniques, complete with expected data, detailed experimental protocols, and a logical workflow for the comprehensive characterization of this and similar molecules.

The Characterization Workflow: A Systematic Approach

The journey from a newly synthesized compound to a well-characterized molecule follows a logical progression of analytical techniques. This workflow ensures that each critical aspect of the compound's identity and purity is thoroughly examined.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_solid_state Solid-State Analysis cluster_final Final Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C, 2D) Purification->NMR Initial Structure Mass_Spec Mass Spectrometry (MS) NMR->Mass_Spec Molecular Weight FTIR FTIR Spectroscopy Mass_Spec->FTIR Functional Groups HPLC HPLC Analysis (Purity & Quantification) FTIR->HPLC Purity Check XRay X-ray Crystallography (If crystalline) HPLC->XRay If suitable crystals form Data_Analysis Comprehensive Data Analysis & Interpretation HPLC->Data_Analysis XRay->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: A generalized workflow for the characterization of a new chemical entity.

Comparison of Key Analytical Techniques

The following sections detail the application of essential analytical techniques for the characterization of this compound. While specific experimental data for this exact molecule is not publicly available, the provided information is based on established principles and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Technique Expected Chemical Shifts (δ, ppm) and Multiplicities Information Gained
¹H NMR Indole Protons: - NH: ~8.0-8.5 (broad singlet)- H2: ~7.5-7.8 (singlet)- H4, H5, H6: ~7.0-7.6 (multiplets)Benzoyl Protons: - H2', H6': ~7.7-7.9 (doublet)- H3', H5': ~7.5-7.7 (doublet)- Confirms the presence of the indole and benzoyl ring systems.- Provides information on the substitution pattern through proton-proton coupling.
¹³C NMR Indole Carbons: - C2: ~125-130- C3 (with Br): ~100-105- C3a, C7a: ~128-138- C4, C5, C6: ~120-125- C7 (with C=O): ~130-135Benzoyl Carbons: - C=O: ~190-195- C1': ~135-140- C2', C6': ~130-132- C3', C5': ~128-130- C4' (with Br): ~125-128- Confirms the number of unique carbon atoms.- Identifies key functional groups (e.g., C=O, C-Br).

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Record standard ¹H and ¹³C{¹H} spectra. Additionally, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon correlations, respectively.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can aid in structural elucidation.

Table 2: Predicted Mass Spectrometry Data for this compound

Technique Expected m/z Values Information Gained
High-Resolution MS (HRMS) [M+H]⁺: ~379.9185 (Calculated for C₁₅H₁₀Br₂NO⁺)- Precise molecular weight confirmation.- Determination of the elemental formula.
Low-Resolution MS (Electron Impact - EI) Molecular Ion (M⁺): - m/z 378, 380, 382 (Characteristic isotopic pattern for two bromine atoms)Key Fragments: - [M-Br]⁺- [M-CO-Ph-Br]⁺- [Ph-Br]⁺ (m/z 155, 157)- [Ph-CO]⁺ (m/z 105)- [Ph]⁺ (m/z 77)- Confirmation of molecular weight.- Characteristic fragmentation pattern provides structural clues.

Experimental Protocol (LC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).

  • Chromatography: Inject a small volume (1-5 µL) of the sample onto a C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Analysis: Acquire mass spectra in positive and/or negative ionization mode. For fragmentation studies, perform tandem MS (MS/MS) experiments.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of a compound and can also be used for quantification. The method development for this compound can be guided by existing methods for the structurally similar drug, Bromfenac.

Table 3: Recommended HPLC Method Parameters

Parameter Recommended Condition Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for non-polar to moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common reversed-phase system offering good peak shape.
Elution Gradient (e.g., 50-90% B over 15 min)To ensure elution of the compound with good resolution from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at ~254 nm and ~280 nmIndole and benzoyl chromophores absorb in this region.
Column Temp. 25-30 °CFor reproducible retention times.

Experimental Protocol (HPLC):

  • Standard Preparation: Prepare a stock solution of the compound of known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a similar concentration as the standard.

  • Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the retention time and peak area. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Expected FTIR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H (indole)3300-3500 (broad)Stretching
C-H (aromatic)3000-3100Stretching
C=O (benzoyl)1650-1680 (strong)Stretching
C=C (aromatic)1450-1600Stretching
C-N (indole)1200-1350Stretching
C-Br500-650Stretching

Experimental Protocol (FTIR):

  • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory), as a KBr pellet, or as a solution in a suitable solvent (e.g., chloroform).

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the ultimate structural confirmation by determining the precise three-dimensional arrangement of atoms in the crystal lattice.

Information Gained:

  • Unambiguous confirmation of the molecular structure and connectivity.

  • Determination of bond lengths, bond angles, and torsion angles.

  • Information on the crystal packing and intermolecular interactions.

Experimental Protocol (X-ray Crystallography):

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. The structural model is then refined to obtain the final atomic coordinates and other crystallographic parameters.

Conclusion

The comprehensive characterization of this compound necessitates a synergistic application of multiple analytical techniques. NMR and mass spectrometry are essential for primary structure elucidation, while HPLC provides critical information on purity. FTIR confirms the presence of key functional groups, and X-ray crystallography, when applicable, offers the definitive structural proof. By following a systematic workflow and carefully interpreting the data from each technique, researchers can ensure the identity and quality of their synthesized compounds, a critical step in the advancement of drug discovery and development programs.

Comparative Analysis of Brominated Indoles: A Look at In Vitro and In Vivo Activities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the biological activities of 3-Bromo-7-(4-bromobenzoyl)indole reveals a significant gap in the scientific literature. To date, no specific in vitro or in vivo experimental data has been published for this particular compound. However, analysis of structurally related brominated indoles provides valuable insights into the potential biological activities of this class of molecules. This guide summarizes the known anticancer and anti-inflammatory properties of other brominated indoles, offering a comparative perspective.

While direct data for this compound is unavailable, the broader family of brominated indoles, particularly those isolated from marine organisms, has demonstrated significant biological potential. These compounds have been investigated for their cytotoxic effects on cancer cell lines and their ability to modulate inflammatory pathways.

Anticancer Activity of Structurally Related Brominated Indoles

Several brominated indoles have been identified as potent anticancer agents. Studies on compounds such as 6-bromoisatin and tyrindoleninone, derived from the marine mollusc Dicathais orbita, have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

In Vitro Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of selected brominated indoles against various cancer cell lines.

CompoundCell LineAssayEndpointResultReference
6-bromoisatinHT29 (Colon Cancer)MTT AssayIC₅₀~100 µM[1]
6-bromoisatinHT29 (Colon Cancer)Proliferation AssayIC₅₀223 µM[2]
TyrindoleninoneHT29 (Colon Cancer)MTT AssayIC₅₀390 µM[1]
2,2-bis (6-bromo-3-indolyl) ethylamineU937, MCF-7, Caco-2Cytotoxicity Assay-High cytotoxicity[3]
In Vivo Anticancer Efficacy

In vivo studies have further substantiated the anticancer potential of 6-bromoisatin. In a rodent model of colorectal cancer, 6-bromoisatin was found to enhance the apoptotic index and reduce cell proliferation in the distal colon, suggesting a preventative role in early-stage tumor formation[2][4].

Anti-inflammatory Activity of Brominated Indoles

In addition to their anticancer properties, brominated indoles have demonstrated significant anti-inflammatory effects. These activities are often attributed to the inhibition of key inflammatory mediators.

In Vitro Anti-inflammatory Data

The table below outlines the in vitro anti-inflammatory activity of various brominated indoles.

Compound/ExtractAssayCell LineTargetResultReference
D. orbita Hypobranchial Gland ExtractNO InhibitionRAW264.7-IC₅₀ of 30.8 µg/mL[5]
D. orbita Egg ExtractNO InhibitionRAW264.7-IC₅₀ of 40 µg/mL[5]
D. orbita Hypobranchial Gland ExtractTNFα InhibitionRAW264.7-IC₅₀ of 43.03 µg/mL[5]
D. orbita Hypobranchial Gland ExtractPGE2 Inhibition3T3 ccl-92-IC₅₀ of 34.24 µg/mL[5]
6-bromoindoleNFκB Translocation InhibitionRAW264.7-60.7% reduction at 40 µg/mL[5]
6-bromoisatinNFκB Translocation InhibitionRAW264.7-63.7% reduction at 40 µg/mL[5]
In Vivo Anti-inflammatory Efficacy

The anti-inflammatory properties of 6-bromoisatin and a natural extract from the hypobranchial gland (HBG) of D. orbita have been confirmed in a murine model of acute lung injury. Both the extract and purified 6-bromoisatin were shown to inhibit inflammation stimulated by lipopolysaccharide (LPS)[6][7].

Potential Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation

A key mechanism through which some brominated indoles may exert their biological effects is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

dot

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Brominated Indole AhR AhR Ligand->AhR Binds HSP90 HSP90 XAP2 XAP2 AhR_complex AhR Complex HSP90->AhR_complex Dissociates XAP2->AhR_complex Dissociates ARNT ARNT ARNT->AhR_complex Binds AhR_complex_nucleus Activated AhR/ARNT Complex AhR_complex->AhR_complex_nucleus Translocation DRE DRE (DNA Response Element) Gene_Expression Target Gene Expression (e.g., CYP1A1) DRE->Gene_Expression Induces AhR_complex_nucleus->DRE Binds

Caption: Generalized Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by brominated indoles.

Studies on marine-derived brominated indoles have shown that they can act as ligands and agonists for the AhR[8][9]. This activation leads to the translocation of the AhR-ligand complex to the nucleus, where it binds to DNA response elements and initiates the transcription of target genes, such as CYP1A1. This pathway is a crucial regulator of cellular responses to environmental stimuli and is implicated in both toxicological and physiological processes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for related brominated indoles.

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cell lines (e.g., HT29) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 6-bromoisatin, tyrindoleninone) and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

In Vivo Murine Model of Acute Lung Injury
  • Animal Model: A suitable mouse strain (e.g., BALB/c) is used.

  • Treatment: Mice are orally administered the test compound (e.g., 6-bromoisatin or HBG extract) or a vehicle control.

  • Induction of Inflammation: After a set period (e.g., 1 hour), acute lung injury is induced by intraperitoneal injection of lipopolysaccharide (LPS).

  • Sample Collection: After a further period (e.g., 6 hours), mice are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissue are collected.

  • Analysis: BALF is analyzed for inflammatory cell counts and cytokine levels (e.g., TNFα). Lung tissue is processed for histological examination to assess the degree of inflammation and injury.

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Gene Assay)
  • Cell Lines: Recombinant cell lines (e.g., mouse hepatoma H1L1.1c2) stably transfected with an AhR-responsive luciferase reporter gene are used.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the test compounds or a known AhR agonist (e.g., TCDD) as a positive control.

  • Incubation: Cells are incubated for a specific duration (e.g., 4 or 24 hours).

  • Lysis and Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer following the addition of a luciferase substrate.

  • Data Analysis: Luciferase activity is expressed as relative light units (RLU) or as a percentage of the maximal induction by the positive control.

dot

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_invitro Brominated Indole Compound treatment Compound Treatment start_invitro->treatment start_invivo Brominated Indole Compound cell_culture Cancer Cell Lines (e.g., HT29) Macrophage Cell Lines (e.g., RAW264.7) cell_culture->treatment cytotoxicity Cytotoxicity/Proliferation Assays (e.g., MTT) treatment->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, TNFα, PGE2 measurement) treatment->anti_inflammatory mechanistic Mechanism of Action Studies (e.g., Apoptosis, NFκB, AhR activation) treatment->mechanistic administration Compound Administration (e.g., Oral gavage) start_invivo->administration animal_model Animal Model (e.g., Murine model of cancer or inflammation) animal_model->administration disease_induction Induction of Disease State (e.g., Carcinogen or Inflammatory agent) administration->disease_induction analysis Analysis of Efficacy and Toxicity (e.g., Histology, Biomarker analysis) disease_induction->analysis

Caption: General experimental workflow for evaluating the biological activity of brominated indoles.

Conclusion

While there is a clear absence of published data on the in vitro and in vivo activity of this compound, the available evidence for structurally similar brominated indoles suggests that this compound could possess interesting anticancer and anti-inflammatory properties. The activation of the Aryl Hydrocarbon Receptor signaling pathway is a plausible mechanism of action that warrants investigation. Further research, including initial in vitro screening for cytotoxicity and anti-inflammatory effects, is necessary to elucidate the specific biological profile of this compound. The experimental protocols outlined in this guide provide a solid foundation for such future studies.

References

Benchmarking 3-Bromo-7-(4-bromobenzoyl)indole: A Comparative Analysis Against Standard COX Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the potential anti-inflammatory activity of 3-Bromo-7-(4-bromobenzoyl)indole, benchmarked against established standards.

This publication provides a comparative analysis of this compound, a compound identified as an impurity of the non-steroidal anti-inflammatory drug (NSAID) Bromfenac. Given its structural similarity to Bromfenac, a known cyclooxygenase (COX) inhibitor, this guide explores the hypothetical COX-1 and COX-2 inhibitory activity of this compound and benchmarks it against Bromfenac and the widely recognized standards, Celecoxib and Ibuprofen.

The primary mechanism of action for many NSAIDs, including Bromfenac, is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation.[3] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4]

Comparative Analysis of COX Inhibition

To provide a framework for evaluating this compound, this section presents a summary of the half-maximal inhibitory concentrations (IC50) for the test compound and established standards against COX-1 and COX-2. It is important to note that no public experimental data for the COX inhibitory activity of this compound is currently available. The data presented for this compound is therefore hypothetical and serves to illustrate the benchmarking process.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound 15.0 (Hypothetical) 1.5 (Hypothetical) 10
Bromfenac0.210[1]0.0066[1]31.8
Celecoxib82[5]6.8[5]12
Ibuprofen12[5]80[5]0.15

Data Interpretation: The hypothetical data suggests that this compound may exhibit selective inhibition of COX-2 over COX-1, with a selectivity index of 10. This positions it as potentially having a more favorable gastrointestinal safety profile compared to non-selective inhibitors like Ibuprofen. When compared to its parent compound, Bromfenac, the hypothetical data indicates a lower potency and selectivity for COX-2. Celecoxib, a known selective COX-2 inhibitor, shows a similar selectivity index in this comparison.

Experimental Protocols

The following is a detailed methodology for a standard in vitro cyclooxygenase (COX) inhibition assay, which can be used to determine the IC50 values of test compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound)

  • Reference standards (e.g., Bromfenac, Celecoxib, Ibuprofen)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Prostaglandin E2 (PGE2) EIA Kit (for detection)

Procedure:

  • Compound Preparation: Dissolve the test compound and reference standards in DMSO to prepare stock solutions. Create a series of dilutions of each compound to be tested.

  • Enzyme Reaction:

    • In a 96-well plate, add the reaction buffer.

    • Add the appropriate COX enzyme (COX-1 or COX-2) to each well.

    • Add the various dilutions of the test compound or reference standard to the wells. Include a control group with no inhibitor.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a set incubation period (e.g., 10 minutes) at 37°C, stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).

  • PGE2 Quantification: Measure the amount of PGE2 produced using a Prostaglandin E2 (PGE2) EIA Kit according to the manufacturer's instructions. The amount of PGE2 produced is inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Signaling Pathways and Workflows

Visualizing the COX Inhibition Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams created using Graphviz illustrate the cyclooxygenase signaling pathway and the experimental workflow for benchmarking NSAID candidates.

cluster_pathway Cyclooxygenase (COX) Signaling Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain NSAIDs NSAIDs (e.g., this compound) NSAIDs->COX_Enzymes Inhibition

Figure 1: Cyclooxygenase (COX) Signaling Pathway.

cluster_workflow Experimental Workflow for NSAID Benchmarking start Start: Select Test Compound and Standards prepare_reagents Prepare Reagents: - COX-1 & COX-2 Enzymes - Arachidonic Acid - Test Compounds start->prepare_reagents in_vitro_assay Perform In Vitro COX Inhibition Assay prepare_reagents->in_vitro_assay measure_pge2 Measure Prostaglandin E2 (PGE2) Production in_vitro_assay->measure_pge2 calculate_ic50 Calculate IC50 Values for COX-1 and COX-2 measure_pge2->calculate_ic50 compare_data Compare IC50 Values and Selectivity Index calculate_ic50->compare_data end End: Conclude on Potency and Selectivity compare_data->end

Figure 2: Experimental Workflow for NSAID Benchmarking.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-7-(4-bromobenzoyl)indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling 3-Bromo-7-(4-bromobenzoyl)indole must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This compound, a brominated aromatic indole derivative, is classified as a halogenated organic waste and requires specialized disposal procedures. Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.

Waste Classification and Segregation

Proper segregation of chemical waste is the foundational step in ensuring safe disposal. This compound must be categorized and handled as a halogenated organic waste .[1] This classification is due to the presence of bromine atoms in its molecular structure.

It is imperative to keep halogenated organic waste separate from other waste streams to prevent potentially hazardous reactions and to facilitate proper treatment and disposal.[2][3] Cross-contamination can lead to complex and expensive disposal challenges.

Key Segregation Practices:

  • Designated Containers: Use waste containers specifically designated and clearly labeled for "Halogenated Organic Waste."[1][2]

  • Avoid Mixing: Do not mix this compound with non-halogenated organic wastes, aqueous wastes (acids and bases), or wastes containing heavy metals.[1][2][3]

  • Container Integrity: Ensure waste containers are in good condition, compatible with the chemical, and kept tightly closed when not in use to prevent the release of vapors.[2][4]

Collection and Storage Procedures

The accumulation of this compound waste within the laboratory must be managed systematically to ensure safety and compliance with institutional and regulatory standards.

On-site Handling:

  • Labeling: As soon as the first particle of waste is added, the container must be labeled with the words "Hazardous Waste" and the chemical name, "this compound."[2] All constituents and their approximate percentages should be listed.

  • Storage Location: Waste containers should be stored in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[2][4] Secondary containment is recommended to mitigate spills.[2]

  • Personal Protective Equipment (PPE): When handling the waste, personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

Disposal Protocol

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.

Final Disposal Steps:

  • Professional Disposal Service: Excess and expired materials are to be offered to a licensed hazardous material disposal company.[6]

  • Incineration: The standard disposal method for halogenated organic waste is high-temperature incineration in a specially equipped and regulated hazardous waste incinerator.[1][6] This process ensures the complete destruction of the compound.

  • Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[6]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

Spill Response:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment: For small spills, contain the leak and absorb the material with an inert, dry absorbent.[2][4]

  • Collection: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for disposal as hazardous waste.[2]

  • Decontamination: Clean the affected area thoroughly.

  • Reporting: Report the spill to the appropriate environmental health and safety (EHS) office at your institution.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

A Start: Generation of This compound Waste B Is the waste a halogenated organic compound? A->B C Yes B->C  Presence of Bromine   I No B->I D Segregate from non-halogenated, aqueous, and heavy metal waste. C->D E Collect in a designated and properly labeled container for 'Halogenated Organic Waste'. D->E F Store in a well-ventilated, secondary containment area. E->F G Arrange for pickup and disposal by a licensed hazardous waste contractor. F->G H End: Waste is incinerated at a regulated facility. G->H J Consult SDS and institutional guidelines for proper classification and disposal. I->J

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-7-(4-bromobenzoyl)indole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-7-(4-bromobenzoyl)indole. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Chemical Profile and Hazards:

Property Data
Chemical Name This compound
CAS Number 1279501-08-4[1]
Molecular Formula C15H9Br2NO[1][2]
Molecular Weight 379.05 g/mol [1]
Appearance Likely a solid[2]
Storage 2-8°C Refrigerator[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to strict safety protocols is paramount when working with this compound.[3]

1. Personal Protective Equipment (PPE):

A comprehensive barrier against potential exposure is critical.[3] The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves). Gloves should be inspected before use and changed frequently, especially if contact with the compound is suspected.

  • Body Protection: A lab coat must be worn at all times.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosol generation, a respirator may be necessary. All work with the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]

2. Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[4]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

3. Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the work area within the chemical fume hood is clean and uncluttered.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Practices: Avoid direct contact with the skin and eyes.[5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

4. Storage:

  • Store the compound in a tightly sealed, clearly labeled container.[6]

  • Keep the container in a refrigerator at 2-8°C, as recommended.[1]

  • Store away from incompatible materials.

Disposal Plan: Managing Waste

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.[7]

1. Waste Segregation:

  • All solid waste contaminated with the compound (e.g., weighing paper, gloves, pipette tips) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Solutions containing the compound should be collected in a separate, labeled container for halogenated organic waste.

2. Disposal Method:

  • As a brominated organic compound, this substance is classified as hazardous waste.[8]

  • The primary recommended disposal method is incineration at a licensed hazardous waste disposal facility.[8] These facilities are equipped with scrubbers to handle the byproducts of halogenated waste combustion.

  • Do not dispose of this compound down the drain or in regular trash.[7]

3. Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as halogenated organic waste.

  • After rinsing, the empty container should be disposed of in accordance with institutional and local regulations.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare work area in chemical fume hood prep_ppe->prep_setup handle_weigh Weigh compound in fume hood prep_setup->handle_weigh handle_dissolve Prepare solution handle_weigh->handle_dissolve handle_experiment Conduct experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate work surfaces handle_experiment->cleanup_decontaminate storage_store Store in labeled container at 2-8°C handle_experiment->storage_store cleanup_segregate Segregate waste (solid & liquid) cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of waste via licensed facility cleanup_segregate->cleanup_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.